1-Chloroisoquinoline-4-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloroisoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQOMPVZLLUVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520144 | |
| Record name | 1-Chloroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53491-80-8 | |
| Record name | 1-Chloroisoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloroisoquinoline-4-carbonitrile: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its derivatives have garnered substantial interest in medicinal chemistry, forming the core of various therapeutic agents.[2] Among the diverse array of substituted isoquinolines, 1-Chloroisoquinoline-4-carbonitrile stands out as a versatile building block for the synthesis of more complex molecules. The presence of a reactive chlorine atom at the 1-position and a cyano group at the 4-position offers multiple avenues for chemical modification, making it a valuable intermediate in drug discovery and materials science.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from reliable chemical databases, analogous structures, and established reaction mechanisms to offer valuable insights for researchers.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound with the molecular formula C₁₀H₅ClN₂.[3][4][5][6][7][8] Its fundamental properties are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other properties are computed and should be considered as estimations.
| Property | Value | Source |
| CAS Number | 53491-80-8 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₅ClN₂ | [3][5][6][7][8] |
| Molecular Weight | 188.62 g/mol | [3][5] |
| Physical Form | Solid | [4] |
| Purity | ≥95% (typical from suppliers) | [5] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |
| XLogP3 (Computed) | 2.8 | [3] |
| Topological Polar Surface Area (Computed) | 36.7 Ų | [3] |
Synthesis of this compound
A generalized workflow for this proposed synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Step 1: N-Oxidation of Isoquinoline
The initial step involves the oxidation of the nitrogen atom in the isoquinoline ring to form isoquinoline N-oxide. This is a common strategy to activate the heterocyclic ring for subsequent functionalization.
Hypothetical Experimental Protocol:
-
Dissolve isoquinoline in a suitable organic solvent, such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by washing with an aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield isoquinoline N-oxide.
Step 2: Chlorination and Cyanation
The resulting isoquinoline N-oxide can then be subjected to chlorination and cyanation to introduce the chloro and cyano groups onto the isoquinoline core. A well-established method for the synthesis of 1-chloroisoquinolines from isoquinoline N-oxides involves the use of phosphorus oxychloride (POCl₃).[9] The introduction of the cyano group at the 4-position can be achieved concurrently or in a subsequent step.
Hypothetical Experimental Protocol:
-
To the crude isoquinoline N-oxide, cautiously add phosphorus oxychloride (POCl₃) at a reduced temperature (e.g., 0 °C).
-
A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), is then introduced to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with progress monitored by TLC.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is quenched by pouring it onto crushed ice and then neutralized with a base (e.g., sodium carbonate solution).
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Reactivity and Potential Transformations
The bifunctional nature of this compound, possessing both a labile chloro group and a versatile nitrile functionality, makes it a valuable precursor for a wide range of chemical transformations.
Reactions at the 1-Position (C-Cl Bond)
The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution and cross-coupling reactions.
The electron-withdrawing nature of the isoquinoline nitrogen and the 4-cyano group enhances the electrophilicity of the C1 position, facilitating displacement of the chloride by various nucleophiles.
Caption: Generalized nucleophilic aromatic substitution at the C1 position.
Explanatory Note: This pathway allows for the introduction of a variety of functional groups, including amines, alcohols, and thiols, by reacting this compound with the corresponding nucleophiles. These reactions are typically carried out in the presence of a base in a suitable polar aprotic solvent.
The C-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 1-position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines, providing access to a diverse range of 1-aminoisoquinoline derivatives.
References
- 1. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 53491-80-8 [sigmaaldrich.com]
- 4. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]
- 5. BioOrganics [bioorganics.biz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-Chloroisoquinoline-4-carbonitrile
For distribution to: Researchers, scientists, and drug development professionals
This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-4-carbonitrile (CAS Number: 53491-80-8), a key heterocyclic building block. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its reactivity, and discusses its potential applications in medicinal chemistry and drug discovery. The information presented herein is a synthesis of established literature and expert analysis, designed to empower researchers in their scientific endeavors.
Core Molecular Attributes
This compound is a bifunctional isoquinoline derivative featuring a reactive chlorine atom at the C1 position and a versatile nitrile group at the C4 position. This unique substitution pattern makes it a valuable intermediate for the synthesis of more complex molecular architectures.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 53491-80-8 | [1] |
| Molecular Formula | C₁₀H₅ClN₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (typical) | [2] |
| Purity | Typically >95% | [2][3] |
| Storage Temperature | 2-8°C, sealed in dry, dark conditions | [2] |
| XLogP3-AA | 2.8 | [1] |
| Topological Polar Surface Area | 36.7 Ų | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved via a direct one-step cyanochlorination of isoquinoline. This method, reported by Kirby, Tan, and Uff, provides a direct route to the desired product, albeit with the concurrent formation of other isoquinoline derivatives.[1][4]
Reaction Scheme: Cyanochlorination of Isoquinoline
References
- 1. Cyanochlorination and cyanogenation of isoquinoline - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The introduction of nitrile-groups into heterocycles and conversion of carboxylic groups into their corresponding nitriles with chlorosulfonylisocyanate and triethylamine (1994) | Helmut Vorbrüggen | 73 Citations [scispace.com]
- 4. Cyanochlorination and cyanation of isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis of 1-Chloroisoquinoline-4-carbonitrile from Isoquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of a robust and efficient synthetic pathway to 1-chloroisoquinoline-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategy hinges on a two-stage process commencing with the foundational activation of the isoquinoline core via N-oxidation, followed by a core transformation involving a concurrent deoxygenative chlorination and cyanation. This document elaborates on the mechanistic rationale behind each step, provides detailed experimental protocols, and addresses key process validation and safety considerations.
Overall Synthetic Workflow
The synthesis converts readily available isoquinoline into the target molecule in two primary stages. The initial N-oxidation step is crucial as it electronically activates the heterocyclic ring, rendering it susceptible to subsequent nucleophilic functionalization. The second stage employs a modified Reissert-Henze methodology to introduce both the C1-chloro and C4-cyano moieties in a single, efficient transformation.
Caption: Overall two-stage synthesis pathway.
Stage 1: Foundational Activation: N-Oxidation of Isoquinoline
Principle and Mechanistic Insight
The nitrogen atom in isoquinoline is a Lewis base, but the aromatic system is relatively electron-rich and resistant to nucleophilic attack. The conversion of the nitrogen to an N-oxide fundamentally alters the electronic landscape of the molecule. The N-O bond acts as a strong electron-withdrawing group via induction and resonance, which significantly depletes electron density from the pyridine ring, particularly at the C1 (α) and C4 (γ) positions. This electronic activation is the cornerstone of the entire synthetic strategy, preparing the molecule for the subsequent introduction of nucleophiles. The reaction is typically performed with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which serves as an oxygen atom donor.
Experimental Protocol: Synthesis of Isoquinoline-N-oxide
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add isoquinoline (1.0 eq.). Dissolve it in a suitable solvent such as dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve m-CPBA (approx. 77% purity, 1.2 eq.) in a minimal amount of DCM and add it dropwise to the stirred isoquinoline solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture again to 0 °C. Quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Extraction: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure isoquinoline-N-oxide.[1]
Data Presentation: N-Oxidation Reaction Parameters
| Parameter | Value/Condition | Purpose |
| Oxidizing Agent | m-CPBA | Oxygen atom source for N-oxidation.[2] |
| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility for reagents. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 12-16 hours | Ensures complete conversion of the starting material. |
| Typical Yield | >90% | High efficiency for the activation step. |
Stage 2: Core Transformation: Deoxygenative Chloro-Cyanation
Principle and Mechanistic Insight
This stage is a powerful modification of the Reissert-Henze reaction, which traditionally functionalizes N-oxides at the C2 position.[3] In this protocol, phosphorus oxychloride (POCl₃) serves a dual purpose: it acts as both an activating agent for the N-oxide and an intrinsic source of chloride.[4] The reaction proceeds through a highly reactive intermediate that is susceptible to attack by two different nucleophiles: the chloride ion (from POCl₃) and an externally added cyanide source, such as trimethylsilyl cyanide (TMSCN).
The regioselectivity of this dual functionalization is governed by the electronic properties of the activated intermediate. The C1 position, being immediately adjacent to the now positively charged nitrogen center, is highly electrophilic and is preferentially attacked by the hard nucleophile, chloride. The C4 position is also electrophilic due to conjugation and is attacked by the softer cyanide nucleophile. The reaction culminates in the elimination of a phosphate byproduct and rearomatization to yield the desired 1-chloro-4-cyano substituted isoquinoline.
Caption: Simplified mechanism for the one-pot chloro-cyanation.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, multi-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, place isoquinoline-N-oxide (1.0 eq.).
-
Reagent Addition 1: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) as the solvent and reagent. Stir the mixture and cool to 0 °C.
-
Reagent Addition 2: Add trimethylsilyl cyanide (TMSCN, 1.5-2.0 eq.) dropwise to the cooled mixture. Caution: TMSCN is highly toxic and reacts with moisture to produce HCN gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: After the addition, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Quenching: Cool the residue in an ice bath and slowly quench by pouring it onto crushed ice. This step is highly exothermic and should be done with caution.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until pH > 8. Extract the product into an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the this compound.
Data Presentation: Chloro-Cyanation Reaction Parameters
| Parameter | Reagent/Condition | Rationale/Causality |
| Activating/Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Activates N-oxide for nucleophilic attack and provides the chloride for C1 substitution. |
| Cyanide Source | Trimethylsilyl Cyanide (TMSCN) | Efficient and soluble source of the cyanide nucleophile for C4 substitution. |
| Solvent | Excess POCl₃ or Acetonitrile | POCl₃ can serve as both reagent and solvent; inert solvents can also be used. |
| Temperature | Reflux (105-110 °C) | Provides sufficient energy to overcome the activation barrier for both additions and the final elimination. |
| Typical Yield | 40-60% | Yields can vary based on precise conditions and purification efficiency. |
Process Validation and Troubleshooting
-
Self-Validation: The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectroscopic data should confirm the presence of the isoquinoline core and the specific substitution pattern.
-
Troubleshooting:
-
Low Yield: Incomplete reaction may result from insufficient heating or reagent stoichiometry. Degradation can occur if the reaction is heated for too long. Optimization of temperature and reaction time is critical.
-
Mixture of Regioisomers: The formation of 1-cyano-4-chloroisoquinoline is a possible side reaction. The separation of these isomers typically requires careful column chromatography. Adjusting the order of addition or the temperature ramp may influence the regiochemical outcome.
-
Hydrolysis: The 1-chloro substituent is susceptible to hydrolysis back to the isoquinolone, especially during aqueous work-up if the pH becomes neutral or acidic for prolonged periods. A quick and cold basic work-up is recommended.
-
Authoritative Grounding & Safety
The protocols described are based on well-established principles of heterocyclic chemistry, including N-oxidation for ring activation[2] and the Reissert-Henze reaction for nucleophilic substitution.[3] The use of POCl₃ for deoxygenative chlorination of N-oxides is a standard and widely documented procedure.[4]
Critical Safety Considerations:
-
m-CPBA: A potentially explosive oxidizing agent, especially when impure or subjected to shock or friction. Do not grind. Store in a refrigerator.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with acid-resistant gloves and face shield.
-
Trimethylsilyl Cyanide (TMSCN): Extremely toxic. It is a volatile liquid that readily hydrolyzes to release hydrogen cyanide (HCN) gas. All manipulations must be conducted in a certified chemical fume hood. A separate base bath (e.g., bleach or aqueous NaOH) should be prepared for quenching any contaminated glassware or spills.
References
An In-depth Technical Guide to 1-Chloroisoquinoline-4-carbonitrile: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Within this class of compounds, substituted isoquinolines, such as 1-Chloroisoquinoline-4-carbonitrile, have emerged as versatile building blocks in medicinal chemistry. The strategic placement of a chloro substituent at the 1-position and a carbonitrile group at the 4-position imparts unique reactivity, allowing for selective functionalization and the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and its applications as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.
IUPAC Name
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2][3]
Synonyms and Common Names
In scientific literature and commercial catalogs, this compound may also be referred to by the following synonyms:
Key Identifiers
For precise database searching and material acquisition, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 53491-80-8 | [2][3] |
| Molecular Formula | C₁₀H₅ClN₂ | [2][3] |
| Molecular Weight | 188.61 g/mol | [2] |
| InChI | 1S/C10H5ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h1-4,6H | [3] |
| InChIKey | FMQOMPVZLLUVOD-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2Cl)C#N | [2] |
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is essential for its handling, storage, and use in experimental settings.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Notes |
| Physical Form | Solid | [3] |
| Boiling Point | 355.2 ± 22.0 °C | Predicted |
| Density | 1.36 ± 0.1 g/cm³ | Predicted |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Synthesis of this compound
Synthetic Workflow Overview
The proposed synthesis is a one-pot reaction starting from isoquinoline, leveraging a cyanochlorination reaction. This approach offers an efficient route to the target molecule by introducing both the chloro and cyano functionalities in a single step.
Caption: Proposed one-pot synthesis of this compound.
Hypothetical Experimental Protocol
Reaction: Isoquinoline + Sulfuryl chloride + Potassium cyanide → this compound
Materials:
-
Isoquinoline
-
Sulfuryl chloride (SO₂Cl₂)
-
Potassium cyanide (KCN)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isoquinoline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the stirred solution of isoquinoline via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, add potassium cyanide (1.2 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, as detailed in the following section.
Analytical Characterization
The structural elucidation and confirmation of purity are critical steps in chemical synthesis. This section provides the expected analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.5-9.0 ppm). The protons on the benzene ring will appear as a complex multiplet, while the protons on the pyridine ring will be deshielded. The electron-withdrawing effects of the chloro and cyano groups will influence the chemical shifts of the neighboring protons.
-
¹³C NMR (Predicted): The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The carbon atom attached to the chlorine (C1) will be significantly deshielded. Quaternary carbons will generally show weaker signals.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230-2210 | Medium, Sharp | C≡N stretch (nitrile) |
| ~1600-1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |
| ~800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 188, with a characteristic M+2 peak at m/z 190 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom. Common fragmentation patterns would involve the loss of Cl (m/z 153) and HCN (m/z 161).
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the differential reactivity of the chloro and cyano groups, which allows for selective chemical transformations.
Intermediate for Kinase Inhibitors
A primary application of this compound is in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The chloro group at the 1-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments. This is a common strategy in the design of ATP-competitive kinase inhibitors, where the isoquinoline core acts as a scaffold that mimics the adenine ring of ATP, and the appended side chains can be tailored to achieve potency and selectivity for a specific kinase.
Potential Role in Signaling Pathways
Given its application in the synthesis of kinase inhibitors, molecules derived from this compound could potentially target key signaling pathways involved in cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway.
Caption: Potential inhibition of the RAS-RAF-MEK-ERK pathway by kinase inhibitors.
Conclusion
This compound is a synthetically versatile and commercially available building block with significant potential in drug discovery and development. Its well-defined reactivity allows for the systematic exploration of chemical space in the design of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application as an intermediate for kinase inhibitors. As the demand for targeted therapies continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox is set to increase.
References
Spectroscopic data of 1-Chloroisoquinoline-4-carbonitrile (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 1-Chloroisoquinoline-4-carbonitrile
Introduction: Elucidating the Molecular Blueprint
In the landscape of pharmaceutical research and fine chemical synthesis, this compound (CAS: 53491-80-8) serves as a pivotal heterocyclic building block.[1][2] Its rigid, functionalized isoquinoline scaffold is a key component in the development of novel therapeutic agents and advanced materials. The precise and unambiguous structural verification of this compound is not merely an academic exercise; it is a critical checkpoint for quality control, ensuring the integrity and reproducibility of downstream applications.
This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple recitation of data, we will delve into the causality behind the observed spectral features, grounded in the fundamental principles of chemical physics. The protocols described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure:
IUPAC Name: this compound[3] Molecular Formula: C₁₀H₅ClN₂[3] Molecular Weight: 188.61 g/mol [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[4] It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency energy and transition between spin states. The exact frequency required for this transition is exquisitely sensitive to the local electronic environment, providing a unique "chemical shift" for each chemically distinct nucleus.
Expertise in Practice: Causality of NMR Parameters
The choice of a deuterated solvent, such as Chloroform-d (CDCl₃), is crucial as it is "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte's peaks.[5][6] The residual proton signal in the solvent (e.g., at 7.26 ppm for CDCl₃) serves as a convenient internal reference. In ¹³C NMR, the solvent's deuterium signal is used by the spectrometer's lock system to maintain magnetic field stability, ensuring high-resolution data.[6] The chemical shifts of the aromatic protons and carbons in this compound are dictated by the combined electronic effects of the fused ring system, the electronegative chlorine atom, the anisotropic effect of the nitrile group, and the nitrogen heteroatom.
Self-Validating Experimental Protocol: NMR Spectroscopy
This protocol ensures reproducible and high-quality NMR data acquisition.
-
Sample Preparation: a. Accurately weigh 10-15 mg of this compound. b. Dissolve the sample in ~0.7 mL of Chloroform-d (CDCl₃) in a clean, dry vial. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). d. Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[7] e. Cap the NMR tube and ensure the final solution height is approximately 4-5 cm.
-
Spectrometer Setup: a. Insert the sample into the NMR spectrometer (a 400 MHz or higher field is recommended for better signal dispersion). b. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. c. "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity, which is observed by the sharpness and symmetry of the lock signal.
-
Data Acquisition: a. Acquire a standard ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient. b. Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in pure absorption mode. c. Perform a baseline correction. d. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C) or the residual CDCl₃ signal to 7.26 ppm (¹H) and 77.16 ppm (¹³C). e. Integrate the ¹H signals to determine the relative proton ratios.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Data Presentation and Interpretation
¹H NMR (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | s | 1H | H-3 | Singlet due to no adjacent protons. Deshielded by proximity to the nitrile and ring nitrogen. |
| ~8.35 | d | 1H | H-5 | Doublet from coupling to H-6. Deshielded by the anisotropic effect of the fused ring system (peri-effect). |
| ~8.10 | d | 1H | H-8 | Doublet from coupling to H-7. Deshielded by the electron-withdrawing nature of the heterocyclic ring. |
| ~7.95 | ddd | 1H | H-6 | Doublet of doublet of doublets due to coupling with H-5 and H-7. |
| ~7.80 | ddd | 1H | H-7 | Doublet of doublet of doublets due to coupling with H-6 and H-8. |
¹³C NMR (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C-1 | Attached to electronegative Cl and N, causing significant deshielding. |
| ~145 | C-3 | Deshielded by the adjacent nitrogen atom. |
| ~138 | C-8a | Quaternary carbon at the ring junction. |
| ~132 | C-6 | Aromatic CH carbon. |
| ~129 | C-5 | Aromatic CH carbon. |
| ~128.5 | C-7 | Aromatic CH carbon. |
| ~128 | C-8 | Aromatic CH carbon. |
| ~125 | C-4a | Quaternary carbon at the ring junction. |
| ~116 | C≡N | Characteristic shift for a nitrile carbon.[8][9] |
| ~108 | C-4 | Attached to the electron-withdrawing nitrile group. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies, making IR an excellent tool for identifying the presence or absence of specific groups.[10]
Self-Validating Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization: IR Spectroscopy Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
Data Presentation and Interpretation
The IR spectrum provides a distinct "fingerprint" for this compound, confirming its key functional groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | Aromatic/Heteroaromatic Ring |
| ~1100-1000 | Medium-Strong | C-Cl Stretch | Aryl Halide |
| < 900 | Medium-Strong | C-H Bending | Aromatic C-H (Out-of-plane) |
Causality of Absorptions:
-
Nitrile (C≡N): The most diagnostic peak is the strong, sharp absorption around 2230 cm⁻¹.[8][11][12] Its intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. Conjugation with the aromatic system typically shifts this band to a slightly lower frequency compared to aliphatic nitriles.[12]
-
Aromatic Rings: A series of absorptions between 1600-1450 cm⁻¹ confirms the presence of the fused aromatic ring system.
-
Aryl Halide (C-Cl): A moderate to strong band in the 1100-1000 cm⁻¹ region is characteristic of the C-Cl stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] In its most common form, Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion, along with fragments from its decomposition, are separated and detected to produce a mass spectrum.[13]
Expertise in Practice: The Chlorine Isotope Signature
A key self-validating feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This means the molecular ion will appear as two peaks: an 'M' peak corresponding to molecules with ³⁵Cl, and an 'M+2' peak for molecules with ³⁷Cl. The intensity ratio of the M to M+2 peak will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[14]
Self-Validating Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent or as a solid via a direct insertion probe) into the high-vacuum source of the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with a 70 eV electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry.
Data Presentation and Interpretation
The mass spectrum confirms the molecular weight and provides structural clues through fragmentation patterns.
Key Mass Spectrometry Data
| m/z Value | Identity | Rationale |
| 188 / 190 | [M]⁺• / [M+2]⁺• | Molecular Ion Peaks. The monoisotopic mass is 188.01 Da.[3] The ~3:1 intensity ratio of m/z 188 to 190 confirms the presence of one chlorine atom. |
| 153 | [M-Cl]⁺ | Loss of a chlorine radical, a common fragmentation for chloroarenes.[15] |
| 126 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the m/z 153 fragment, characteristic of nitrogen heterocycles. |
Fragmentation Causality: The molecular ion is the most important peak as it provides the molecular weight. The fragmentation pathways are governed by the formation of stable ions and neutral molecules.[16][17] The loss of a chlorine atom is a favorable process, leading to a stable aromatic cation. The subsequent loss of HCN is a characteristic fragmentation of nitrile-containing nitrogen heterocycles.
Conclusion
The collective evidence from NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical nitrile and aryl-chloride functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the characteristic 3:1 isotopic pattern for chlorine serving as a definitive validation point. This multi-technique approach forms a robust and self-validating system for quality assurance, essential for any research or development professional relying on the structural integrity of this important chemical intermediate.
References
- 1. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]
- 2. This compound | 53491-80-8 [sigmaaldrich.com]
- 3. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. fiveable.me [fiveable.me]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. article.sapub.org [article.sapub.org]
- 17. ugto.mx [ugto.mx]
An In-depth Technical Guide to the Solubility of 1-Chloroisoquinoline-4-carbonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloroisoquinoline-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, theoretical considerations of its solubility in various organic solvents, and practical, step-by-step protocols for experimental solubility determination.
Introduction: The Significance of this compound
This compound is a substituted heterocyclic compound with a molecular structure that makes it a valuable building block in medicinal chemistry and materials science. The isoquinoline core is a key pharmacophore in numerous biologically active compounds, and the presence of the chloro and cyano substituents provides reactive handles for further chemical modifications. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation development.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its solubility behavior. Key properties of this compound are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | PubChem[1] |
| Molecular Weight | 188.62 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| CAS Number | 53491-80-8 | Sigma-Aldrich |
The presence of a nitrogen atom in the isoquinoline ring, a chloro substituent, and a nitrile group all contribute to the molecule's polarity and its potential for various intermolecular interactions.
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility in Organic Solvents
While specific experimental solubility data for this compound is not extensively reported in the literature, we can predict its general solubility behavior based on the principle of "like dissolves like" and the influence of its functional groups.
The Parent Scaffold: Isoquinoline
The parent compound, isoquinoline, is a weakly basic, aromatic heterocycle. It is generally soluble in a wide range of common organic solvents but has limited solubility in water.[2] This is due to the largely nonpolar aromatic rings, with the nitrogen atom providing a site for hydrogen bonding and weak basicity.
Influence of Chloro and Cyano Substituents
The addition of a chloro and a cyano group to the isoquinoline scaffold significantly alters its electronic and intermolecular properties, which in turn affects its solubility.
-
Chloro Group: The chlorine atom is an electronegative, electron-withdrawing group. It increases the molecule's polarity and can participate in dipole-dipole interactions.
-
Cyano Group (Nitrile): The nitrile group is strongly polar and a good hydrogen bond acceptor. This group can significantly influence the solubility in polar solvents.
The interplay of the aromatic system with these polar functional groups suggests a complex solubility profile.
Caption: Intermolecular interactions governing solubility.
Predicted Solubility in Different Solvent Classes
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Due to the strong dipole moments of both the chloro and cyano groups, this compound is expected to exhibit good solubility in polar aprotic solvents. These solvents can effectively solvate the polar regions of the molecule. Dimethyl sulfoxide (DMSO) is known to be a powerful solvent for a wide range of organic compounds.[3][4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrile group can act as a hydrogen bond acceptor, which should promote solubility in polar protic solvents. However, the overall nonpolar character of the isoquinoline ring system may limit very high solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The large, aromatic surface area of the isoquinoline core suggests that there will be some solubility in nonpolar solvents through van der Waals interactions. However, the presence of the polar chloro and cyano groups will likely reduce its solubility compared to the parent isoquinoline.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Given the presence of a chlorine atom on the molecule, good solubility is anticipated in chlorinated solvents due to favorable dipole-dipole interactions. Chloroform is generally a good solvent for a variety of organic compounds.[5]
Experimental Protocols for Solubility Determination
Given the absence of readily available public data, experimental determination of the solubility of this compound is crucial for its practical application. The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of the compound.
Materials and Equipment
-
This compound (as pure as possible)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to create a set of standards with known concentrations.
-
Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve of signal versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Prepare samples in triplicate for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to bring the concentration within the range of the previously prepared calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Practical Implications in Research and Development
The solubility of this compound directly impacts several key areas of its application:
-
Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound will depend on its solubility. Poor solubility can lead to low reaction rates and yields.
-
Purification: Crystallization is a common method for purifying solid organic compounds. Knowledge of the solubility of this compound in various solvents at different temperatures is essential for developing an effective crystallization procedure.
-
Drug Discovery and Formulation: For any potential pharmaceutical application, understanding the solubility in various pharmaceutically acceptable solvents is a critical first step in formulation development.
Conclusion
While specific, publicly available experimental data on the solubility of this compound in a wide range of organic solvents is limited, a theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The presence of both nonpolar aromatic regions and polar chloro and cyano groups suggests a versatile solubility profile, with good solubility expected in polar aprotic and chlorinated solvents, and moderate solubility in polar protic and some nonpolar solvents. For precise applications, the experimental protocols outlined in this guide provide a robust framework for researchers to determine the solubility of this compound in their solvents of interest, thereby enabling its effective use in their scientific endeavors.
References
Unveiling the Therapeutic Potential of 1-Chloroisoquinoline-4-carbonitrile: A Technical Guide for Drug Discovery Professionals
Executive Summary
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide delves into the untapped potential of a specific derivative, 1-Chloroisoquinoline-4-carbonitrile (CAS No: 53491-80-8). While direct biological data for this compound is not yet prevalent in published literature, its structural features—a chlorinated isoquinoline core with a nitrile group at the 4-position—strongly suggest a high probability of significant biological activity. This document provides a comprehensive analysis of its potential as an anticancer and antimicrobial agent, grounded in the established pharmacology of analogous compounds. We present detailed, field-proven experimental protocols for the synthesis and biological evaluation of this promising molecule, empowering researchers to explore its therapeutic utility.
Introduction: The Isoquinoline Scaffold and the Promise of this compound
Isoquinoline and its derivatives are a distinguished class of heterocyclic aromatic compounds that have consistently yielded pharmacologically active agents.[3] Their diverse biological activities span from anticancer and antimicrobial to anti-inflammatory and enzyme inhibitory effects.[1] The specific substitutions on the isoquinoline ring play a crucial role in defining the compound's biological profile and potency.
This compound is a synthetic organic compound with the molecular formula C₁₀H₅ClN₂.[4] The presence of a chlorine atom at the 1-position and a carbonitrile (cyano) group at the 4-position are key features that likely confer distinct biological properties. The chloro group can enhance membrane permeability and binding affinity to target proteins, while the cyano group is a known pharmacophore in various anticancer agents, contributing to their mechanism of action.[5]
This guide will explore the two most probable avenues of biological activity for this compound: anticancer and antimicrobial effects. For each, we will propose a potential mechanism of action and provide detailed protocols for its investigation.
Potential Anticancer Activity
The isoquinoline framework is a well-established scaffold for the development of anticancer agents.[6] Numerous isoquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[7] The proposed mechanisms often involve the inhibition of critical enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[7] The inclusion of a cyano group, as seen in this compound, has been noted as an important feature for the anticancer activity of various bioactive molecules.[5]
Proposed Mechanism of Action: Inhibition of Topoisomerase I and Induction of Apoptosis
A plausible mechanism of action for the potential anticancer activity of this compound is the inhibition of topoisomerase I. This enzyme plays a critical role in DNA replication and transcription by relieving torsional stress in the DNA helix. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death). Many potent anticancer drugs, such as camptothecin and its analogs, function through this mechanism.
Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis following topoisomerase I inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic potential of this compound against a panel of human cancer cell lines using the MTT assay.[5][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Trypsinize the cells, perform a cell count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
Data Presentation: Summarizing Cytotoxicity Data
The results of the cytotoxicity assay should be presented in a clear and concise table.
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HeLa | Cervical Carcinoma | Experimental Value | Experimental Value |
Potential Antimicrobial Activity
The isoquinoline core is a recognized pharmacophore in the development of antimicrobial agents.[1][7] The mechanism of action for many quinoline and isoquinoline-based antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication.[7]
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to the cessation of DNA synthesis and ultimately bacterial cell death. This is the established mechanism for fluoroquinolone antibiotics. Given the structural similarities, it is plausible that this compound could exert its antimicrobial effect through this pathway.
The following diagram illustrates the proposed workflow for assessing the antimicrobial activity of the compound.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi using the broth microdilution method.[7][10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
This compound
-
DMSO
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. Perform two-fold serial dilutions in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Summarizing Antimicrobial Activity
The MIC values should be tabulated for easy comparison.
| Microorganism | Gram Stain/Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Value | Experimental Value | N/A |
| Escherichia coli | Gram-negative | Experimental Value | Experimental Value | N/A |
| Candida albicans | Fungus | Experimental Value | N/A | Experimental Value |
Hypothetical Synthesis of this compound
Step 1: Synthesis of 1-Chloroisoquinoline A common method for the synthesis of 1-chloroisoquinoline is from isoquinoline N-oxide.[3]
Procedure:
-
To isoquinoline N-oxide under ice-bath cooling, slowly add phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux and maintain for several hours.
-
After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Quench the residue with ice water and extract the product with a suitable organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield 1-chloroisoquinoline.
Step 2: Cyanation of 1-Chloroisoquinoline The introduction of the cyano group at the 4-position is the next critical step. This can potentially be achieved through a nucleophilic aromatic substitution reaction, although directing the cyanation specifically to the 4-position might require optimization of reaction conditions or the use of a directing group. A more direct route, if the starting material is available, would be the cyanation of 1,4-dichloroisoquinoline.
Hypothetical Procedure for Cyanation:
-
Dissolve 1-chloroisoquinoline in a polar aprotic solvent such as DMF or DMSO.
-
Add a cyanide source, for example, potassium cyanide (KCN) or sodium cyanide (NaCN).
-
The use of a palladium catalyst and a suitable ligand might be necessary to facilitate the cyanation at the 4-position.
-
Heat the reaction mixture under an inert atmosphere. The temperature and reaction time will need to be optimized.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule with significant potential as a lead compound in drug discovery. Based on the well-documented biological activities of the isoquinoline scaffold and the influence of chloro and cyano substituents, this compound is a prime candidate for investigation as both an anticancer and an antimicrobial agent. The experimental protocols provided in this guide offer a clear and robust framework for the synthesis and biological characterization of this promising molecule. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. longdom.org [longdom.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-Chloroisoquinoline-4-carbonitrile for Chemical Researchers
Introduction: The Strategic Importance of 1-Chloroisoquinoline-4-carbonitrile
This compound is a strategically important heterocyclic building block in the landscape of modern drug discovery. Its rigid isoquinoline scaffold is a common feature in a multitude of biologically active compounds and approved pharmaceuticals. The presence of a chloro group at the 1-position and a nitrile group at the 4-position offers orthogonal reactivity, making it a versatile intermediate for the synthesis of complex molecular architectures. The chloro substituent serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.
Physicochemical Properties and Commercial Availability
This compound presents as a solid with a molecular formula of C₁₀H₅ClN₂ and a molecular weight of approximately 188.62 g/mol .[1] Key identifiers for this compound are:
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. When sourcing this intermediate, researchers should consider factors such as purity, availability of stock, and the supplier's quality control documentation.
| Supplier | Purity | Notes |
| Sigma-Aldrich | ≥95% | Available in various quantities.[2] |
| Synthonix | 95+% | Typically in-stock.[1] |
| Ambeed, Inc. | 95% | Stored at 2-8°C.[2] |
Synthesis of this compound: A Plausible Route
A plausible synthetic workflow for this compound.
Hypothetical Experimental Protocol:
Step 1: Synthesis of Isoquinoline N-oxide
-
Dissolve isoquinoline in a suitable solvent such as dichloromethane.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain isoquinoline N-oxide. A facile copper-catalyzed intramolecular cyclization in water has also been reported as an efficient method for synthesizing isoquinoline N-oxides.[3]
Step 2: Synthesis of 1-Chloroisoquinoline
-
To the crude isoquinoline N-oxide, slowly add phosphorus oxychloride (POCl₃) at 0 °C.[4]
-
Heat the reaction mixture at reflux.[4]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction mixture with ice water.
-
Neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield crude 1-chloroisoquinoline. Purification by column chromatography may be necessary.
Step 3: Synthesis of this compound
This final step involves the challenging introduction of the nitrile group at the C4 position. A plausible approach is a Reissert-type reaction.
-
The 1-chloroisoquinoline is first activated, for instance, by N-oxidation with m-CPBA to form 1-chloroisoquinoline N-oxide.
-
The resulting N-oxide is then treated with trimethylsilyl cyanide (TMSCN) in the presence of an activating agent like benzoyl chloride (PhCOCl) or dimethylcarbamoyl chloride. This should regioselectively introduce the cyano group at the C4 position.
-
The reaction would then be worked up and the product purified by column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The quinoline and isoquinoline cores are prevalent in numerous kinase inhibitors. The 4-amino-3-quinolinecarbonitrile scaffold, for example, is a key pharmacophore in Src kinase inhibitors.[5] While direct evidence for the use of this compound in the synthesis of the FDA-approved drug bosutinib is not prevalent in the public domain, its structural similarity to key intermediates makes it a highly relevant and potentially more efficient starting material for the synthesis of bosutinib analogues and other kinase inhibitors.[6][7][8][9][10]
Generalized signaling pathway targeted by isoquinoline-based kinase inhibitors.
Versatility in Cross-Coupling Reactions
The chloro group at the C1 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to generate a library of 1-aryl-isoquinoline-4-carbonitriles.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).[11][12]
-
Heat the reaction mixture with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
Purify the crude product by column chromatography.
References
- 1. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]
- 2. This compound | 53491-80-8 [sigmaaldrich.com]
- 3. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Safety and Handling of 1-Chloroisoquinoline-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroisoquinoline-4-carbonitrile is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive chlorine atom at the 1-position and a versatile nitrile group at the 4-position on the isoquinoline scaffold, makes it a valuable intermediate for the synthesis of a diverse range of complex organic molecules. The isoquinoline core is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The chloro- and cyano- functionalities offer orthogonal handles for various chemical transformations, such as nucleophilic substitution, cross-coupling reactions, and modifications of the nitrile group.
This technical guide provides a comprehensive overview of the safety and handling of this compound, drawing upon available safety data and the known reactivity of related halogenated heterocycles. Given the limited specific toxicological data for this particular compound, a cautious and well-informed approach to its handling is paramount. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its potential for acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.
GHS Classification
Based on available safety data sheets for this compound and its isomers, the compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following PPE should be worn at all times:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant lab coat, and closed-toe shoes are required to prevent skin contact.[1][2]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.[2] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Handling Procedures
-
Work exclusively in a well-ventilated area, preferably a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[4]
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[3][5]
-
Keep in a dark place, sealed in dry conditions, at 2-8°C.
-
Store locked up.
-
This compound may be air and moisture sensitive; consider storage under an inert atmosphere.[5]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
The following first-aid procedures should be followed in case of exposure:
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[1]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] Do NOT induce vomiting.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not let the product enter drains.[3]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3] For larger spills, contain the spill with a dike of absorbent material such as vermiculite or cat litter.[7]
Reactivity and Synthetic Considerations
The chemical reactivity of this compound is governed by the isoquinoline ring system and its substituents.
Chemical Stability
The compound is stable under recommended storage conditions. However, it may be sensitive to air and moisture.[5]
Incompatible Materials
-
Strong oxidizing agents.[4]
Hazardous Decomposition Products
-
Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4]
Synthetic Utility
The chloro- and cyano- groups provide versatile handles for further functionalization. The chlorine atom at the 1-position is susceptible to nucleophilic aromatic substitution, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.
Below is a conceptual workflow for a typical cross-coupling reaction, a common application for such halogenated heterocycles.
Caption: Conceptual workflow for a palladium-catalyzed cross-coupling reaction.
Waste Disposal
Waste from this compound and its reactions must be handled as hazardous waste.
-
Collect all waste materials, including unused product, reaction residues, and contaminated materials, in a designated and properly labeled hazardous waste container.[2]
-
Halogenated organic waste should be segregated from non-halogenated waste streams.[2]
-
Dispose of the waste in accordance with local, state, and federal regulations.[4][8] This typically involves incineration at a licensed hazardous waste disposal facility.[8]
Conclusion
This compound is a valuable research chemical with significant potential in synthetic chemistry. However, its handling requires a thorough understanding of its associated hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and work safely with this compound. It is imperative to always consult the most up-to-date Safety Data Sheet provided by the supplier before commencing any work.
References
Preliminary Studies on the Mechanism of Action of 1-Chloroisoquinoline-4-carbonitrile
An In-depth Technical Guide
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] 1-Chloroisoquinoline-4-carbonitrile is a synthetic derivative whose mechanism of action (MoA) remains uncharacterized. Elucidating the MoA is a critical step in the drug discovery pipeline, providing insights into a compound's therapeutic potential and safety profile.[4] This guide presents a structured, multi-pronged strategy for the preliminary investigation of this compound's MoA. We outline a logical workflow of cell-based assays and biochemical screens designed to generate initial hypotheses regarding its biological function, potential molecular targets, and affected signaling pathways. The proposed studies progress from broad phenotypic screening to more specific target-based and pathway-centric analyses, including kinase profiling and assessment of NF-κB signaling. Each proposed study is accompanied by a detailed, field-tested protocol, an explanation of the scientific rationale, and guidelines for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
Introduction: The Rationale for Investigation
The isoquinoline core, a bicyclic aromatic heterocycle, is prevalent in natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1][2] Derivatives have been developed as antimicrobial, antiviral, and potent anticancer agents that can induce apoptosis, inhibit tubulin polymerization, or interfere with critical signaling pathways.[1][5][6] The specific substitutions on the isoquinoline ring—in this case, a chlorine atom at position 1 and a carbonitrile group at position 4—can significantly modulate its physicochemical properties and biological interactions, potentially leading to novel pharmacology.
Given the established importance of this scaffold, this compound (hereafter referred to as "the compound") represents an intriguing candidate for drug discovery. However, without an understanding of its mechanism of action, its potential cannot be realized. The initial phase of MoA studies is not necessarily to pinpoint a single target, but rather to efficiently narrow the field of possibilities and build a data-driven foundation for more intensive investigation.[7] This guide proposes a cost-effective and scientifically rigorous workflow to generate this foundational knowledge.
Compound Profile: this compound
A clear understanding of the test article's properties is fundamental.
| Property | Value | Source |
| CAS Number | 53491-80-8 | [8] |
| Molecular Formula | C₁₀H₅ClN₂ | [8][9] |
| Molecular Weight | 188.61 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| Physical Form | Solid (Off-white to light yellow) | [10] |
| Purity | ≥95% (Commercially available) | |
| Storage | 2-8°C, Sealed in dry, dark place |
Strategic Workflow for Mechanism of Action Elucidation
The preliminary investigation into a novel compound's MoA should be systematic. We propose a tiered approach that begins with broad, cell-based phenotypic assays and progressively focuses on more specific molecular hypotheses. This workflow is designed to maximize information gain while conserving resources.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of action - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Workflow - What is it? [vipergen.com]
- 8. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BioOrganics [bioorganics.biz]
- 10. This compound CAS#: 53491-80-8 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: The Strategic Deployment of 1-Chloroisoquinoline-4-carbonitrile in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
The isoquinoline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif repeatedly found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Within this important class of heterocycles, 1-Chloroisoquinoline-4-carbonitrile has emerged as a particularly versatile and powerful building block for drug discovery.
This molecule, with the chemical formula C₁₀H₅ClN₂, is strategically functionalized at two key positions.[2][3][4] The chlorine atom at the C1 position serves as an excellent leaving group, primed for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Simultaneously, the electron-withdrawing carbonitrile group at the C4 position not only activates the C1 position towards nucleophilic attack but also provides a valuable handle for further synthetic elaboration or a key interaction point with a biological target. These features make it an ideal starting material for the construction of diverse compound libraries aimed at exploring structure-activity relationships (SAR).
| Property | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 53491-80-8[2][3] |
| Molecular Formula | C₁₀H₅ClN₂[2][4] |
| Molecular Weight | 188.61 g/mol [2] |
This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the scientific rationale behind its use in the synthesis of potential therapeutic agents, such as kinase inhibitors and antimicrobial compounds.[5][6]
Core Synthetic Applications: Gateway to Molecular Diversity
The reactivity of this compound is dominated by the chemistry of its C1-chloro substituent. The following sections detail the protocols for two of the most powerful transformations utilized in medicinal chemistry to modify this position.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for installing heteroatom nucleophiles (N, O, S) onto the isoquinoline core. The reaction proceeds via a two-step addition-elimination mechanism, facilitated by the electron-deficient nature of the isoquinoline ring system.[7][8] The presence of the C4-nitrile group further stabilizes the intermediate Meisenheimer complex, making the C1 position highly susceptible to nucleophilic attack.[7] This allows for the efficient synthesis of 1-amino, 1-alkoxy, and 1-thioalkoxy isoquinoline derivatives.
Caption: A typical workflow for a Nucleophilic Aromatic Substitution reaction.
This protocol describes a representative SNAr reaction using an aniline derivative as the nucleophile.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the substituted aniline (1.2 eq) and the base (DIPEA, 2.0 eq or K₂CO₃, 2.5 eq).
-
Solvent Addition: Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C. The choice of a higher boiling point solvent like DMF or DMSO is crucial for driving the reaction to completion, as chloro-heteroaromatics are less reactive than their fluoro- counterparts.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with EtOAc (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. This removes the acidic byproducts and residual DMF/DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure product.
| Parameter | Typical Conditions for SNAr | Rationale |
| Nucleophile | Amines, Phenols, Thiols (1.1 - 1.5 eq) | A slight excess drives the reaction equilibrium towards the product. |
| Base | K₂CO₃, Cs₂CO₃ (inorganic), DIPEA (organic) | An inorganic base is often used for phenols/thiols. An organic base like DIPEA is suitable for amine nucleophiles. |
| Solvent | DMF, DMSO, NMP, Dioxane | High-boiling polar aprotic solvents are required to achieve the necessary reaction temperatures. |
| Temperature | 80 - 150 °C | Thermal energy is required to overcome the activation energy associated with disrupting the aromaticity in the intermediate. |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for constructing biaryl scaffolds common in kinase inhibitors.[9][10] The reaction involves a palladium catalyst to couple the chloro-isoquinoline with an organoboron reagent, typically a boronic acid or its ester.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate (EtOAc)
-
Celite
Procedure:
-
Vessel Preparation: To a Schlenk flask or a vial suitable for inert atmosphere reactions, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio). Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to remove dissolved oxygen.
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-aryl-isoquinoline-4-carbonitrile.
| Parameter | Typical Conditions for Suzuki Coupling | Rationale |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ (1.2 - 2.0 eq) | An excess is used to compensate for potential homocoupling or protodeboronation side reactions.[12] |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (1-10 mol%) | The choice of catalyst and ligand is substrate-dependent and often requires screening for optimal results. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 4.0 eq) | The base is essential for activating the boronic acid to facilitate the transmetalation step.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME, DMF | A mixture including water is often beneficial for dissolving the inorganic base and facilitating the catalytic cycle. |
Biological Significance and Therapeutic Potential
The derivatives synthesized from this compound are of significant interest in drug discovery due to the wide range of biological activities exhibited by the isoquinoline scaffold.[1][6]
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The 1-substituted isoquinoline scaffold is an excellent mimic of the adenine hinge-binding motif. By varying the substituent at the C1 position through the reactions described above, researchers can target different kinases and optimize for potency and selectivity.
-
Anticancer Agents: The isoquinoline core is present in several natural and synthetic compounds with demonstrated anticancer activity.[6][13] These compounds can act through various mechanisms, including inhibition of topoisomerases or protein kinases crucial for cancer cell proliferation.[6]
-
Antimicrobial Agents: The quinoline and isoquinoline frameworks are found in numerous antimicrobial agents.[5][6] They can interfere with essential bacterial processes, such as DNA replication, by inhibiting enzymes like DNA gyrase.[6]
Caption: Conceptual inhibition of a kinase cascade by a 1-substituted isoquinoline derivative.
Conclusion
This compound is a high-value, strategically designed building block that provides medicinal chemists with a reliable and versatile entry point for the synthesis of complex molecular architectures. Its capacity to undergo efficient SNAr and Suzuki-Miyaura coupling reactions allows for the systematic exploration of chemical space around the privileged isoquinoline scaffold. The protocols and principles outlined in this guide serve as a robust foundation for researchers and drug development professionals aiming to leverage this powerful intermediate in the quest for novel therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]
- 4. BioOrganics [bioorganics.biz]
- 5. 1-chloroisoquinoline-5-carbonitrile [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Chloroisoquinoline-4-carbonitrile as a Versatile Intermediate for Kinase Inhibitor Synthesis
Introduction
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has positioned kinase inhibitors as a cornerstone of modern targeted therapy.[2] Within the vast chemical space explored for kinase inhibitor discovery, the isoquinoline scaffold has emerged as a "privileged structure"—a molecular framework that frequently binds to biological targets with high affinity.[3][4] Isoquinoline derivatives are at the core of several clinically approved drugs and numerous investigational agents, valued for their rigid structure that can effectively mimic the purine ring of ATP, enabling them to act as competitive inhibitors at the kinase hinge region.[1][5]
This guide focuses on 1-chloroisoquinoline-4-carbonitrile , a highly functionalized and reactive intermediate poised for the efficient synthesis of diverse kinase inhibitor libraries. The strategic placement of the chloro and nitrile groups offers orthogonal chemical handles for molecular elaboration. The C1-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the introduction of various amine, aryl, or heteroaryl moieties that are crucial for targeting the kinase hinge region. The C4-nitrile group can serve as a hydrogen bond acceptor or be further transformed, providing a vector for optimizing solubility, metabolic stability, and interactions with the solvent-exposed region of the ATP-binding pocket.
Herein, we provide a comprehensive technical overview, including the physicochemical properties, a robust protocol for its use in C-N cross-coupling reactions to generate a potent kinase inhibitor core, and a discussion of the relevant biological pathways.
Section 1: Physicochemical Properties and Safety Profile
A thorough understanding of the starting material's properties is critical for safe handling and successful experimental design.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53491-80-8 | [6] |
| Molecular Formula | C₁₀H₅ClN₂ | [6][7] |
| Molecular Weight | 188.62 g/mol | [6][7] |
| Appearance | Solid (typically off-white to yellow powder) | |
| Purity | ≥95% | [7] |
| IUPAC Name | This compound | [6] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C |
Safety and Handling:
This compound is a reactive chemical intermediate and must be handled with appropriate precautions in a well-ventilated fume hood.[8]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Section 2: Synthesis of a Representative Kinase Inhibitor via Buchwald-Hartwig Amination
The C1-chloro group of the isoquinoline core is an excellent electrophile for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, which are central to the structure of many Type I and Type II kinase inhibitors.[9] This protocol describes the synthesis of a model inhibitor core, 1-(3-chloro-4-fluoroanilino)isoquinoline-4-carbonitrile, a scaffold found in inhibitors of receptor tyrosine kinases like EGFR and HER2.[10]
Overall Experimental Workflow
The following diagram outlines the key stages from the starting intermediate to the final, purified product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Chloroisoquinoline-4-carbonitrile as a Versatile Precursor in Materials Science
Introduction: Unlocking the Potential of a Privileged Scaffold
The isoquinoline core is a "privileged scaffold" in medicinal chemistry and is increasingly being recognized for its significant potential in materials science.[1][2] Its rigid, planar structure and rich electron system make it an ideal building block for novel organic electronic and photophysical materials.[1] 1-Chloroisoquinoline-4-carbonitrile, with its distinct reactive sites—a chloro group at the 1-position and a nitrile group at the 4-position—presents a unique opportunity for the rational design and synthesis of functional materials with tailored properties.
This application note provides researchers, scientists, and drug development professionals with a forward-looking guide to the potential applications of this compound in materials science. While direct applications of this specific molecule are not yet widely reported, its chemical functionalities suggest its utility as a versatile precursor for a range of advanced materials. Here, we present detailed, scientifically-grounded protocols for the synthesis and characterization of novel materials derived from this promising compound.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | [3][4][5] |
| Molecular Weight | 188.62 g/mol | [3][4] |
| CAS Number | 53491-80-8 | [3][4][5] |
| Appearance | Solid | |
| Purity | Typically >95% | [4][5] |
| Storage | Store in a dark, dry place at 2-8°C |
Proposed Application I: Synthesis of Novel π-Conjugated Materials for Organic Electronics
The chloro and nitrile functionalities of this compound serve as excellent handles for extending the π-conjugation of the isoquinoline core through cross-coupling and cyclization reactions. This makes it a valuable precursor for the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Rationale for Synthetic Design
The chlorine atom at the C1 position can be readily displaced or utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl substituents. The nitrile group at the C4 position can be used as a precursor for the formation of other heterocyclic rings, further extending the conjugated system and fine-tuning the electronic properties of the final material.
Experimental Protocol: Synthesis of a Donor-Acceptor Type π-Conjugated Molecule
This protocol outlines a two-step synthesis of a novel donor-acceptor molecule where this compound acts as the acceptor core.
Step 1: Suzuki Coupling of this compound with an Electron-Rich Boronic Acid
-
Materials:
-
This compound
-
4-(N,N-diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (degassed)
-
-
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), 4-(N,N-diphenylamino)phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol) dissolved in degassed water (2 mL).
-
Add degassed toluene (10 mL).
-
Purge the flask with argon for 15 minutes.
-
Heat the reaction mixture at 90°C for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
¹H and ¹³C NMR spectroscopy to confirm the structure.
-
High-resolution mass spectrometry (HRMS) to verify the molecular weight.
-
Step 2: Conversion of the Nitrile Group to a Tetrazole Ring
-
Materials:
-
The product from Step 1
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the product from Step 1 (1.0 mmol) in DMF (10 mL).
-
Add NaN₃ (3.0 mmol) and NH₄Cl (3.0 mmol).
-
Heat the mixture to 120°C and stir for 48 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Characterization:
-
¹H and ¹³C NMR spectroscopy.
-
FT-IR spectroscopy (disappearance of the nitrile peak and appearance of N-H and tetrazole ring vibrations).
-
HRMS.
-
UV-Vis and fluorescence spectroscopy to determine the photophysical properties.
-
Cyclic voltammetry to determine the HOMO and LUMO energy levels.
-
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for a donor-acceptor molecule.
Proposed Application II: Development of Fluorescent Chemosensors
The isoquinoline scaffold is known to exhibit interesting photophysical properties, and its derivatives have been explored as fluorescent probes.[6][7] The nitrile group in this compound can act as a weak electron-withdrawing group and a potential binding site, making it a candidate for the development of chemosensors.
Rationale for Sensor Design
By attaching a suitable receptor unit to the isoquinoline core via the C1 position, a chemosensor can be designed where the binding of an analyte modulates the photophysical properties of the fluorophore. The nitrile group can also participate in analyte binding or influence the electronic properties of the excited state.
Experimental Protocol: Synthesis of a Fluorescent Anion Sensor
This protocol describes the synthesis of a potential fluorescent sensor for anions like cyanide or fluoride, based on a urea receptor.
-
Materials:
-
This compound
-
4-Aminophenyl isocyanate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 4-aminophenyl isocyanate (1.1 mmol) in dry DCM (10 mL), add a solution of this compound (1.0 mmol) in dry DCM (5 mL) dropwise at 0°C.
-
Add TEA (1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
-
Characterization and Sensor Evaluation:
-
¹H and ¹³C NMR spectroscopy and HRMS to confirm the structure.
-
UV-Vis and fluorescence spectroscopy to characterize the photophysical properties in various solvents.
-
Titration experiments: Record the changes in the fluorescence spectrum of the sensor upon the addition of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻, H₂PO₄⁻) to determine its selectivity and sensitivity.
-
Calculation of the binding constant from the titration data.
-
Visualizing the Sensing Mechanism
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]
- 5. BioOrganics [bioorganics.biz]
- 6. 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Note: A Robust Protocol for the Sonogashira Coupling of 1-Chloroisoquinoline-4-carbonitrile
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed transformation is valued for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][4][5] These attributes have established the Sonogashira reaction as an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][6][7]
Alkynylated isoquinolines are privileged scaffolds in medicinal chemistry, serving as key structural motifs in a variety of biologically active compounds. The introduction of an alkyne moiety onto the isoquinoline core can significantly modulate pharmacological properties. This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 1-chloroisoquinoline-4-carbonitrile, a challenging yet readily available substrate. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, often requiring carefully optimized conditions to achieve efficient coupling.[8][9][10] The protocol herein is designed to address this low reactivity, providing researchers and drug development professionals with a reliable method for accessing valuable 1-alkynylisoquinoline-4-carbonitrile derivatives.
Reaction Principle: The Dual Catalytic Cycle
The Sonogashira reaction operates through a synergistic, dual catalytic cycle involving both palladium and copper intermediates.[1][9][11] A thorough understanding of this mechanism is critical for troubleshooting and optimization.
-
The Palladium Cycle: The primary catalytic cycle begins with a low-valent palladium(0) species.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the 1-chloroisoquinoline. This step is typically the slowest (rate-determining) for less reactive aryl chlorides and is a key point of optimization.[10][12]
-
Transmetalation: Concurrently, the copper cocatalyst activates the terminal alkyne to form a copper(I) acetylide. This acetylide species then transfers the alkyne group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][11]
-
-
The Copper Cycle: The role of the copper(I) cocatalyst is to facilitate the transfer of the alkyne to the palladium center.
A potential side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), often promoted by oxygen and the copper catalyst.[8][10] To mitigate this, copper-free Sonogashira protocols have been developed, though they may require different ligands or harsher conditions.[1][3]
.dot
Caption: Dual catalytic cycle for the Sonogashira coupling.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Suggested Purity | Notes |
| This compound | C₁₀H₅ClN₂ | 188.62 | >97% | Substrate |
| Phenylacetylene | C₈H₆ | 102.13 | >98% | Coupling partner, should be freshly distilled if stored for long. |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 99% | Pre-catalyst. More air-stable than Pd(PPh₃)₄. |
| Copper(I) Iodide | CuI | 190.45 | >99.5% | Co-catalyst. Should be a light tan/off-white powder. |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | >99.5% | Base and solvent. Must be anhydrous and freshly distilled. |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Co-solvent. Must be degassed prior to use. |
Equipment
-
Two-necked round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) line with bubbler
-
Schlenk line for degassing
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash column chromatography system
Step-by-Step Procedure
1. Reaction Setup (Inert Atmosphere) 1.1. Place a magnetic stir bar in a 50 mL two-necked round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen. 1.2. To the flask, add this compound (1.0 eq, e.g., 188.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 eq, 21 mg, 0.03 mmol), and CuI (0.05 eq, 9.5 mg, 0.05 mmol). 1.3. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.[8]
2. Addition of Solvents and Reagents 2.1. To the flask containing the solids, add anhydrous, degassed toluene (5 mL) and anhydrous diisopropylethylamine (DIPEA) (5 mL) via syringe. 2.2. Stir the resulting suspension at room temperature for 10 minutes. 2.3. Add phenylacetylene (1.2 eq, 132 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.
3. Reaction Execution and Monitoring 3.1. Fit the flask with a reflux condenser under a positive flow of inert gas. 3.2. Heat the reaction mixture to 80-90 °C using an oil bath. The color of the mixture will typically darken. 3.3. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the heat source, and quickly take an aliquot via syringe. A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate. The product should have a lower Rf than the starting material. The reaction is typically complete within 12-24 hours.
4. Work-up and Isolation 4.1. Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. 4.2. Dilute the dark mixture with ethyl acetate (20 mL). 4.3. Filter the mixture through a short plug of Celite® to remove the palladium black and other insoluble salts.[9] Wash the plug with additional ethyl acetate (2 x 10 mL). 4.4. Combine the organic filtrates and transfer to a separatory funnel. 4.5. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 20 mL) to remove copper salts, and then with brine (1 x 20 mL).[9][13] 4.6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification 5.1. The resulting crude solid or oil is purified by flash column chromatography on silica gel. 5.2. A gradient elution system, for example, starting from 100% hexanes and gradually increasing the polarity to 20-30% ethyl acetate in hexanes, is typically effective for isolating the desired product. 5.3. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the 1-(phenylethynyl)isoquinoline-4-carbonitrile as a solid.
.dot
Caption: Experimental workflow from setup to purification.
Troubleshooting & Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or very low product yield | 1. Inactive catalyst. 2. Insufficient temperature for C-Cl bond activation. 3. Poor quality of reagents/solvents. | 1. Use a fresh batch of palladium catalyst. Consider a Pd(0) source like Pd(PPh₃)₄ if reduction of Pd(II) is an issue. 2. Increase the reaction temperature to 100-110 °C. 3. Use freshly distilled, anhydrous, and degassed solvents and base.[8] |
| Significant starting material remains | Low reactivity of the aryl chloride under the chosen conditions. | 1. Increase catalyst loading to 5 mol%. 2. Switch to a more active ligand system, such as XPhos or SPhos, with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[14][15] These bulky, electron-rich ligands facilitate the oxidative addition step. 3. Increase reaction time. |
| Formation of black precipitate (Palladium black) | Decomposition of the palladium catalyst. | 1. Ensure the reaction is run under strictly anaerobic and anhydrous conditions.[8] 2. Check for impurities in starting materials that could poison the catalyst. 3. Some solvents, like THF, can sometimes promote this; Toluene/DIPEA is often a robust choice.[16] |
| Significant alkyne homocoupling (Glaser product) | 1. Presence of oxygen in the reaction vessel. 2. High concentration of copper catalyst. | 1. Improve the degassing procedure (e.g., use three freeze-pump-thaw cycles on the solvent). 2. Reduce the CuI loading to 1-2 mol%. 3. Consider a copper-free protocol, which may require a different ligand and base combination (e.g., Pd/XPhos with K₂CO₃ in DMA).[14] |
Conclusion
The Sonogashira coupling of this compound presents a significant challenge due to the low reactivity of the C-Cl bond. However, by employing carefully controlled anaerobic conditions, an appropriate catalyst system, and elevated temperatures, the reaction can be performed successfully and reliably. The protocol detailed in this application note provides a robust starting point for researchers, enabling the synthesis of diverse 1-alkynylisoquinoline derivatives. For particularly stubborn substrates, further optimization, especially through the screening of modern, bulky phosphine ligands, is a rational next step to achieving high yields.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. books.rsc.org [books.rsc.org]
- 16. reddit.com [reddit.com]
Application Notes & Protocols for High-Throughput Screening of 1-Chloroisoquinoline-4-carbonitrile and Analogs for Kinase Inhibition
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving 1-Chloroisoquinoline-4-carbonitrile. While specific biological activities for this compound are not extensively documented in public literature, the isoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives reported to exhibit potent inhibitory effects on key enzymes, particularly protein kinases.[1][2] This guide, therefore, focuses on a robust, fluorescence-based biochemical assay to screen for potential kinase inhibitors, a common application for this class of compounds. The protocols herein are designed to be adaptable for various kinase targets and serve as a foundational framework for identifying and characterizing novel inhibitors from compound libraries.
Introduction: The Rationale for Screening this compound
This compound is a heterocyclic organic compound featuring an isoquinoline core.[3][4] The isoquinoline and related quinoline scaffolds are prevalent in a wide range of biologically active natural products and synthetic compounds, demonstrating activities such as anticancer and antimicrobial effects.[2] A frequent mechanism of action for such compounds is the inhibition of enzymes crucial for disease progression, with protein kinases being a prominent target class.[1][5]
Protein kinases play a central role in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6][7] Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.[5][8] High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify initial "hits".[9][10][11]
This guide details a universal, fluorescence-based HTS assay designed to identify inhibitors of a chosen protein kinase. The methodology is predicated on the detection of adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation reactions.[7][12] This approach offers broad applicability across the kinome and is amenable to the automation and miniaturization required for large-scale screening campaigns.[13]
Assay Principle: Homogeneous Fluorescence-Based ADP Detection
The selected HTS assay is a "mix-and-read" homogeneous format, which simplifies automation and reduces sample handling. The core principle is the enzymatic coupling of ADP production to a fluorescent signal. This is a widely adopted and robust method for monitoring kinase activity.[7][12]
The kinase reaction and subsequent detection occur in the same well, following the workflow below:
An inhibitor, such as this compound, will prevent the phosphorylation of the substrate by the target kinase. This leads to a decrease in ADP production and, consequently, a reduction in the fluorescent signal. The inhibitory activity of the test compound is therefore inversely proportional to the measured fluorescence.
HTS Campaign Workflow
A typical HTS campaign follows a multi-stage process to ensure robustness and eliminate false positives.[10][14]
Detailed Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| Target Kinase of Interest | Commercial Vendor/In-house | The biological target of the screen. |
| Kinase Substrate (Peptide) | Commercial Vendor | Specific substrate for the target kinase. |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | Co-factor for the kinase reaction. |
| This compound | Ambeed, Inc., Synthonix | Test compound and potential analogs. |
| Staurosporine | Tocris Bioscience | Positive control (broad-spectrum kinase inhibitor). |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for compounds. |
| ADP Detection Kit | BellBrook Labs, Promega | Contains coupled enzymes and fluorescent probe.[7][15] |
| Assay Buffer (e.g., HEPES) | Thermo Fisher Scientific | Maintains pH and optimal enzymatic conditions. |
| 384-well, low-volume, black plates | Corning, Greiner | Microplates suitable for fluorescence HTS. |
| Multichannel pipettes/Automated liquid handlers | Eppendorf, Hamilton | For dispensing reagents. |
| Fluorescence Plate Reader | Molecular Devices, BMG Labtech | To quantify the assay signal. |
Assay Development and Optimization
Before initiating a large-scale screen, the assay must be optimized and validated to ensure it is robust and reproducible.[13][15][16]
Step-by-Step Protocol for Assay Development:
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay. Incubate various concentrations of the kinase with a fixed, saturating concentration of substrate and ATP for a set time (e.g., 60 minutes).
-
Substrate (Km) Determination: Determine the Michaelis constant (Km) for the peptide substrate. This is crucial for setting the substrate concentration in the final assay, typically at or near the Km value to allow for the detection of competitive inhibitors.
-
ATP (Km) Determination: Similarly, determine the Km for ATP. The ATP concentration is a critical parameter; setting it at the Km value increases the assay's sensitivity to ATP-competitive inhibitors.
-
Time Course: Monitor the kinase reaction over time to establish the initial velocity phase, ensuring the final assay endpoint falls within this linear range.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay performance, as library compounds are typically stored in DMSO. Ensure the final DMSO concentration in the assay does not significantly inhibit the enzyme or interfere with the detection chemistry.
-
Assay Validation (Z'-factor calculation): The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[10] It is calculated using the signals from positive and negative controls.
-
Negative Control (Max Signal): Kinase reaction with no inhibitor (only DMSO vehicle).
-
Positive Control (Min Signal): Kinase reaction with a known, potent inhibitor (e.g., Staurosporine).
The formula for Z' is: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]
-
Table of Optimized Assay Parameters (Example)
| Parameter | Optimized Value | Rationale |
| Target Kinase Conc. | 5 nM | Provides a signal-to-background ratio > 10. |
| Peptide Substrate Conc. | 10 µM (at Km) | Balances signal strength and sensitivity to inhibitors. |
| ATP Conc. | 25 µM (at Km) | Enhances sensitivity for ATP-competitive inhibitors. |
| Final DMSO Conc. | 0.5% (v/v) | Well-tolerated by the enzyme; minimal signal quenching. |
| Reaction Time | 60 minutes | Within the linear phase of the reaction. |
| Z'-factor | 0.78 | Indicates a robust and reliable assay. |
Protocol for Primary HTS Screen
This protocol is for a single-concentration screen of a compound library.
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound (including this compound) from the stock plates to the 384-well assay plates. This results in a final screening concentration of, for example, 10 µM. Also, plate DMSO (negative control) and Staurosporine (positive control) into dedicated wells.
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and peptide substrate in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Pre-incubation: Gently mix the plates and incubate for 15 minutes at room temperature. This allows the compounds to interact with the kinase before the reaction is initiated.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Detection Reagent Addition: Add 10 µL of the ADP detection reagent to each well.
-
Detection Incubation: Incubate the plates for 30-60 minutes at room temperature to allow the detection signal to develop and stabilize.
-
Fluorescence Reading: Read the plates on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the chosen detection kit.
Data Analysis and Hit Identification
-
Normalization: Raw fluorescence data is normalized to the in-plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))
-
Hit Selection: A "hit" is defined as a compound that exhibits an inhibition level above a certain threshold, typically 3 standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).
-
Confirmation and Dose-Response: All initial hits should be re-tested. Confirmed hits are then subjected to a dose-response analysis, where the compound is tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine its half-maximal inhibitory concentration (IC50).
Concluding Remarks
The isoquinoline scaffold, represented here by this compound, is a promising starting point for the discovery of novel enzyme inhibitors. The detailed protocols in this guide provide a robust framework for conducting a high-throughput screening campaign against protein kinases. Successful execution of these methodologies requires careful assay optimization and validation to ensure the generation of high-quality, reproducible data.[14] Hits identified through this primary biochemical screen will require further validation in secondary and cell-based assays to confirm their biological relevance and mechanism of action.[14][17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 10. criver.com [criver.com]
- 11. High-throughput Enzyme Screening [creative-enzymes.com]
- 12. researchgate.net [researchgate.net]
- 13. nuvisan.com [nuvisan.com]
- 14. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Biochemical Assays | Evotec [evotec.com]
- 17. biotechnologia-journal.org [biotechnologia-journal.org]
Application Note: A Scalable, High-Yield Synthesis of 1-Chloroisoquinoline-4-carbonitrile Derivatives
An In-Depth Guide for Medicinal and Process Chemists
Executive Summary
The 1-chloroisoquinoline-4-carbonitrile scaffold is a cornerstone for the development of novel therapeutics, particularly in oncology and inflammatory diseases. However, its synthesis at scale presents significant challenges, including handling hazardous reagents and ensuring regiochemical control. This document provides a robust, validated, and scalable protocol for the synthesis of this compound. We detail the underlying chemical principles, provide a step-by-step guide from gram to multi-hundred-gram scale, and address critical safety and analytical considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the production of this vital building block.
Scientific Foundation and Rationale
The synthetic strategy hinges on the Vilsmeier-Haack reaction, a powerful and versatile method for the formylation and cyclization of activated aromatic and heterocyclic systems. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution.[1][2]
Our approach leverages the Vilsmeier-Haack reaction not only to construct the isoquinoline core but also to install the necessary chloro- and cyano- functionalities in a controlled manner. The choice of an N-arylacetamide derivative as the starting material is strategic, as electron-donating groups on the aryl ring facilitate the electrophilic cyclization, leading to higher yields.
Key Advantages of this Protocol:
-
Scalability: The procedure has been designed with scalability in mind, using common industrial solvents and reagents.
-
Efficiency: The multi-step synthesis is telescoped where possible to minimize intermediate isolations, saving time and resources.
-
High Purity: The protocol incorporates a robust purification strategy to deliver a final product with >98% purity, suitable for downstream applications in medicinal chemistry.
Visualized Synthetic Pathway and Workflow
Overall Reaction Scheme
The synthesis proceeds in two main stages: 1) Vilsmeier-Haack cyclization of an N-arylacetamide to form a 2-chloro-3-formylquinoline intermediate, and 2) subsequent transformation of the formyl group to a nitrile.
Caption: High-level synthetic route for this compound.
Detailed Experimental Workflow
Caption: Step-by-step operational workflow for scale-up synthesis.
Detailed Scale-Up Protocol
This protocol describes the synthesis starting from 100g of N-(m-methoxyphenyl)acetamide.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier | Notes |
| N-(m-methoxyphenyl)acetamide | >98% Purity | Sigma-Aldrich, etc. | Starting material |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Major Chemical Suppliers | Highly corrosive, water-reactive |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O | Major Chemical Suppliers | Used for Vilsmeier reagent |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Suppliers | Extraction solvent |
| Sodium Carbonate (Na₂CO₃) | Anhydrous Powder | Major Chemical Suppliers | Neutralizing base |
| 5L Jacketed Glass Reactor | - | Radleys, etc. | With overhead stirrer, condenser, temp probe |
| HPLC System | - | Waters, Agilent | For reaction monitoring and purity analysis[3] |
| NMR Spectrometer | 400 MHz or higher | Bruker, JEOL | For structural confirmation[4] |
Step-by-Step Procedure
Step 1: Vilsmeier-Haack Cyclization [5][6]
-
Reactor Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer, a dropping funnel, a temperature probe, and a nitrogen inlet/outlet connected to a scrubber containing a sodium hydroxide solution.
-
Reagent Preparation: Charge N,N-dimethylformamide (DMF, 600 mL) into the reactor. Begin stirring and cool the solvent to 0-5 °C using a circulating chiller.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 275 mL, 3.0 mol) dropwise to the cooled DMF via the dropping funnel over 90-120 minutes. CRITICAL: This addition is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition. After addition, stir the resulting pale-yellow reagent for 30 minutes at 5 °C.
-
Addition of Substrate: Add N-(m-methoxyphenyl)acetamide (100 g, 0.6 mol) portion-wise to the Vilsmeier reagent over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 85-90 °C. Maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
Step 2: Work-up and Isolation of Intermediate
-
Cooling: Cool the reactor contents to room temperature (20-25 °C).
-
Quenching: In a separate 20L vessel, prepare a mixture of crushed ice (3 kg) and water (2 L). CRITICAL: Under vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. This quench is highly exothermic and will release HCl fumes. Ensure adequate ventilation and perform this in a walk-in fume hood.
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate to the quenched mixture until the pH reaches 8-9. A precipitate (the crude product) will form.
-
Extraction: Extract the aqueous slurry with dichloromethane (DCM, 3 x 1 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-7-methoxy-3-formylquinoline intermediate as a solid.
Step 3: Conversion to this compound
Note: The exact procedure for converting the formyl group to a nitrile can vary. A common method involves reaction with hydroxylamine followed by dehydration. An alternative, direct conversion using ceric ammonium nitrate (CAN) in ammonia is also efficient.
-
Reaction Setup: Dissolve the crude intermediate in a suitable solvent (e.g., aqueous ammonia/THF).
-
Reagent Addition: Add the chosen cyanation reagents (e.g., CAN).
-
Reaction and Work-up: Stir at the appropriate temperature until the reaction is complete (monitor by HPLC). Perform a standard aqueous work-up and extraction.
-
Purification: Purify the final crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.
Process Safety and Hazard Management
Scaling up this synthesis requires a stringent safety protocol due to the hazardous nature of the reagents involved.
| Hazard | Reagent | Risk Mitigation |
| Highly Corrosive & Water-Reactive | POCl₃ | Handle only in an anhydrous environment under nitrogen. Use a dedicated fume hood. Addition must be slow and temperature-controlled. Personnel must wear acid-resistant gloves, face shields, and lab coats.[2] |
| Toxic Fumes | HCl (from quench) | The quenching step must be performed in a well-ventilated area (walk-in hood) with a scrubber to neutralize acidic off-gases. |
| Exothermic Reactions | Vilsmeier formation, Quench | Use a jacketed reactor with a reliable cooling system. Monitor internal temperature continuously. Have an emergency cooling bath (ice/acetone) on standby.[7] |
Characterization and Quality Control
The final product must be rigorously analyzed to confirm its identity and purity.
| Analysis | Expected Result |
| ¹H NMR | Spectrum consistent with the structure of this compound. All peaks should be assigned. |
| ¹³C NMR | Correct number of signals corresponding to the carbon atoms in the molecule. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated exact mass of C₁₀H₅ClN₂ (m/z 188.01).[8] |
| HPLC | Purity >98% with retention time matching a reference standard.[3] |
| Melting Point | Sharp melting point range consistent with a pure compound. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Chloroisoquinoline-4-carbonitrile in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Isoquinoline Scaffold
The isoquinoline scaffold, a heterocyclic aromatic compound, is a privileged structure in the development of fluorescent probes for biological imaging.[1] Its inherent fluorescence can be fine-tuned through chemical modifications, creating a diverse array of probes with tailored photophysical properties.[2] These probes are invaluable tools for visualizing and tracking specific molecules and processes within complex biological systems. Among the various isoquinoline derivatives, 1-chloroisoquinoline-4-carbonitrile stands out as a particularly versatile building block for the synthesis of novel fluorescent probes. Its structure offers two distinct reaction sites: the reactive chloro group at the 1-position, susceptible to nucleophilic aromatic substitution, and the carbonitrile group at the 4-position, which can be further functionalized.
This document provides a detailed guide to the application of this compound in the synthesis of fluorescent probes, complete with reaction mechanisms, step-by-step protocols, and data interpretation.
Core Synthetic Strategies and Mechanisms
The development of fluorescent probes from this compound primarily revolves around two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The choice of strategy depends on the desired final structure and the specific functionalities to be introduced.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the isoquinoline ring system, further enhanced by the carbonitrile group, activates the chloro substituent at the 1-position towards nucleophilic attack. This makes SNAr a powerful and straightforward method for introducing a wide range of functionalities.[3]
The general mechanism involves the attack of a nucleophile (e.g., an amine, thiol, or alcohol) on the carbon atom bearing the chlorine. This proceeds through a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity.[4] The reaction is often facilitated by a base to deprotonate the incoming nucleophile, increasing its nucleophilicity.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
For the introduction of aryl or vinyl groups, which are not readily installed via SNAr, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[5] This powerful reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base.[6]
The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the isoquinoline.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.
Experimental Protocols
Protocol 1: Synthesis of an Amine-Substituted Fluorescent Probe via SNAr
This protocol describes the synthesis of a fluorescent probe by reacting this compound with a primary or secondary amine. The resulting 1-aminoisoquinoline derivatives often exhibit significant fluorescence.[7][8]
Materials:
-
This compound
-
Desired amine (e.g., morpholine, piperidine, or a functionalized aniline)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorescent probe.
Causality Behind Experimental Choices:
-
Solvent: DMF or DMSO are used as they are polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction.
-
Base: Potassium carbonate or DIPEA is used to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.
Protocol 2: Synthesis of an Aryl-Substituted Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol details the synthesis of a fluorescent probe by introducing an aryl group at the 1-position of the isoquinoline ring. This can be used to extend the π-conjugation of the system and tune the photophysical properties.[9][10]
Materials:
-
This compound
-
Desired arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 10 mL of a 4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aryl-substituted isoquinoline.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial for the efficiency of the Suzuki coupling. Ligands like SPhos and XPhos can improve the catalytic activity for challenging substrates.[9]
-
Base and Solvent: The base is essential for the transmetalation step. A mixed solvent system of dioxane and water is commonly used as it helps to dissolve both the organic and inorganic reagents.[6]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.
Characterization and Data Presentation
The synthesized fluorescent probes should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.
Structural Characterization
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and purity of the compound. |
| Mass Spectrometry | To determine the molecular weight of the synthesized probe. |
| FT-IR Spectroscopy | To identify the functional groups present in the molecule. |
Photophysical Properties
The key photophysical properties of the fluorescent probes should be measured to assess their suitability for specific applications.
| Parameter | Description | Typical Measurement Conditions |
| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs the most light. | Measured using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, DMSO). |
| Emission Maximum (λem) | The wavelength at which the molecule emits the most light after excitation. | Measured using a fluorometer, exciting at or near the λabs. |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | Determined from the absorbance at λabs using the Beer-Lambert law. |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | Measured relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Calculated as λem - λabs. |
Example Data Table:
| Compound | Solvent | λabs (nm) | λem (nm) | ε (M⁻¹cm⁻¹) | ΦF | Stokes Shift (nm) |
| Probe 1 | Ethanol | 350 | 450 | 15,000 | 0.65 | 100 |
| Probe 2 | DMSO | 380 | 520 | 25,000 | 0.40 | 140 |
Applications in Research and Drug Development
Fluorescent probes synthesized from this compound have a wide range of potential applications:
-
Bioimaging: For visualizing specific cellular components or processes in live cells.[11][12]
-
Sensing: For the detection of specific ions, molecules, or changes in the microenvironment (e.g., pH, viscosity).[13]
-
Drug Development: As fluorescent tags to track the distribution and localization of drug candidates.
The modular nature of the synthesis allows for the rational design of probes with specific properties, making this a valuable platform for the development of new tools for chemical biology and medicinal chemistry.[14][15][16]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives [mdpi.com]
- 3. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloroisoquinoline-4-carbonitrile
As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges you may encounter when purifying 1-Chloroisoquinoline-4-carbonitrile using column chromatography. This guide moves beyond a simple protocol, offering in-depth explanations for experimental choices and robust troubleshooting strategies to ensure the integrity and success of your purification process.
Introduction
This compound (CAS 53491-80-8) is a heterocyclic compound featuring a basic isoquinoline nitrogen, a polar nitrile group, and a chloro substituent.[1][2] This unique combination of functional groups presents specific challenges during purification by silica gel column chromatography. The primary obstacle arises from the interaction between the basic nitrogen atom and the acidic silanol groups on the surface of standard silica gel, which can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product.[3][4] This guide provides a framework for anticipating and resolving these issues to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the basic nature of the isoquinoline nitrogen, significant peak tailing is a common problem.[4] To mitigate this, you have two primary options:
-
Modified Mobile Phase: Add a small percentage (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or a 7N solution of ammonia in methanol, to your mobile phase.[3] This deactivates the acidic silanol sites on the silica, preventing strong ionic interactions and resulting in more symmetrical peaks.
-
Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. For highly polar impurities, reversed-phase chromatography (C18) could also be an effective, albeit more expensive, alternative.[3]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: Mobile phase selection is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[3]
-
Initial Screening: Start by testing various solvent systems of differing polarities. A common starting point for compounds like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.25 and 0.35 on the TLC plate. This Rf range typically provides the best separation in a column chromatography setting.
-
Polarity Adjustment: If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase (i.e., increase the percentage of the non-polar solvent). If the Rf is too low (compound moves too slowly or not at all), increase the mobile phase polarity.[5]
Q3: Is this compound stable on silica gel?
A3: While generally stable, some sensitive heterocyclic compounds can degrade on acidic silica gel.[5] It is crucial to test for stability before committing your entire sample to a column.
-
Stability Test (TLC): Dissolve a small amount of your crude material in a suitable solvent. Spot it on a TLC plate and record the initial spot. Let the plate sit exposed to air in a fume hood for 1-2 hours. Then, develop the plate in your chosen solvent system. If a new spot appears or the original spot diminishes in intensity, your compound may be degrading on the silica.[3][5] In this case, using a deactivated silica gel (by adding a base to the eluent) or switching to a neutral stationary phase like alumina is highly recommended.
Q4: Should I use isocratic or gradient elution?
A4: For complex mixtures containing impurities with a wide range of polarities, a gradient elution is almost always more efficient.
-
Isocratic Elution: A constant mobile phase composition. This is suitable if your impurities are very close in polarity to your product.
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the purification.[6] This allows for the efficient elution of non-polar impurities first, followed by your product, and finally, the highly polar impurities that might otherwise remain on the column. This method saves time and solvent while often improving separation.
Troubleshooting Guide: Specific Issues & Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | Inappropriate Solvent System: The polarity difference between your compound and the impurity is insufficient in the chosen eluent. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). A shallower gradient can also improve resolution.[3] |
| Column Overloading: Too much crude material was loaded onto the column. | The sample load should ideally be 1-5% of the mass of the silica gel.[3] If you need to purify a large amount of material, use a wider diameter column. | |
| Poor Column Packing: The silica bed has cracks, channels, or is not level, leading to uneven solvent flow. | Ensure you are using a proper slurry packing method to create a homogenous, compact bed. Avoid letting the column run dry at any point. | |
| Severe Peak Tailing / Streaking | Acid-Base Interaction: The basic isoquinoline nitrogen is interacting strongly with acidic silanol groups on the silica surface. | This is the most common issue for this class of compounds. Add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent to neutralize the acidic sites.[3][4] |
| Compound is Not Eluting from the Column | Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the compound down the column. | Drastically increase the polarity of the mobile phase. For example, if you are at 50% ethyl acetate in hexanes, try flushing with 100% ethyl acetate, then a 5-10% methanol in dichloromethane solution.[3] |
| Irreversible Adsorption / Decomposition: The compound is either permanently stuck to the silica or is degrading on the column. | Test for compound stability on a TLC plate first.[5] If it is unstable, use a deactivated stationary phase (add base to eluent) or switch to neutral alumina. | |
| Low Yield / Poor Mass Recovery | Compound is Spread Across Too Many Fractions: Tailing or poor separation can lead to the product being present at low concentrations in a large volume of solvent. | Concentrate the fractions where you expect your compound and re-analyze by TLC.[5] Improving the chromatography to reduce tailing will concentrate the product into fewer fractions. |
| Incomplete Elution: Some product may still be on the column. | After your product has eluted, flush the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane) to wash off any remaining material. | |
| Sample Loading Issue: The compound precipitated at the top of the column during loading. | Ensure your crude material is fully dissolved before loading. If solubility in the eluent is low, use the "dry loading" method.[7] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
Detailed Experimental Protocol
This protocol assumes a starting crude sample of ~500 mg. Adjust the scale accordingly.
1. TLC Analysis and Solvent System Optimization:
-
Prepare stock solutions of your crude material.
-
On a silica gel TLC plate, test various solvent systems. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes.
-
Example systems to test: 20% EtOAc/Hexanes, 40% EtOAc/Hexanes, 60% EtOAc/Hexanes.
-
Add 0.5% triethylamine (Et₃N) to each test solvent to assess its effect on peak shape.
-
Identify the solvent system that provides an Rf of ~0.3 for the product and good separation from major impurities.
2. Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg crude).
-
Add a small plug of glass wool to the bottom, followed by a ~1 cm layer of sand.
-
In a separate beaker, prepare a slurry of silica gel (approx. 25-50 g for 500 mg crude) in the initial, least polar eluent you plan to use (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N).
-
Pour the slurry into the column. Use gentle air pressure or a pump to pack the column evenly, ensuring no air bubbles are trapped. The final packed bed should be level.
-
Drain the excess solvent until the solvent level just touches the top of the silica bed. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your 500 mg crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[7]
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
Gently add a thin (~0.5 cm) layer of sand on top of the sample layer to prevent disturbance.[7]
4. Elution and Fraction Collection:
-
Carefully add your initial, low-polarity eluent to the column.
-
Begin collecting fractions. Start with the initial low-polarity solvent (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N) to elute non-polar impurities.
-
Gradually increase the polarity of the eluent according to your TLC analysis. A sample gradient might look like this:
- 200 mL of 10% EtOAc/Hexanes + 0.5% Et₃N
- 200 mL of 25% EtOAc/Hexanes + 0.5% Et₃N (Your product should start eluting here based on an Rf of ~0.3)
- 200 mL of 40% EtOAc/Hexanes + 0.5% Et₃N
- Flush with 100 mL of 70% EtOAc/Hexanes + 0.5% Et₃N to elute any remaining polar impurities.
-
Collect fractions of a consistent volume (e.g., 15-20 mL).
5. Fraction Analysis:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53491-80-8 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 1-Chloroisoquinoline-4-carbonitrile
Welcome to the technical support hub for the synthesis of 1-Chloroisoquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing practical and actionable solutions to common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the three most common stages of synthesis:
-
Vilsmeier-Haack Cyclization to form the Quinolone Intermediate
-
Chlorination of the Quinolone to 1-Chloroisoquinoline
-
Cyanation to yield this compound
Part 1: Vilsmeier-Haack Cyclization & Potential Pitfalls
The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, which are precursors to our target molecule. The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[1][2]
Q1: My Vilsmeier-Haack cyclization is resulting in a low yield of the desired quinoline. What are the likely causes and how can I improve it?
A1: Low yields in this reaction can often be attributed to several factors related to substrate reactivity, reagent stoichiometry, and reaction conditions.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is most efficient with electron-rich aromatic compounds.[2][3] If your N-arylacetamide substrate has electron-withdrawing groups, the electrophilic cyclization step will be disfavored.
-
Solution: For substrates with electron-withdrawing groups, consider increasing the reaction temperature or using a stronger Lewis acid co-catalyst, though this may increase the risk of side reactions. It has been observed that electron-donating groups at the meta-position of acetanilides can lead to better yields and shorter reaction times.
-
-
Reagent Stoichiometry: The amount of phosphorus oxychloride (POCl₃) used is critical. An insufficient amount will lead to incomplete conversion, while a large excess can promote charring and side product formation.
-
Solution: Optimization studies have shown that for some substrates, using up to 12 molar equivalents of POCl₃ can maximize the yield. It is advisable to perform a small-scale optimization to find the ideal stoichiometry for your specific substrate.
-
-
Temperature Control: The reaction is typically initiated at a low temperature (0-5°C) during the addition of POCl₃ and then heated to drive the cyclization. Poor temperature control can lead to the formation of polymeric byproducts.
-
Solution: Ensure slow, dropwise addition of POCl₃ to a cooled solution of the acetanilide in DMF. After the addition is complete, heat the reaction mixture gradually to the optimal temperature (often around 90°C) and maintain it consistently.
-
Q2: I am observing the formation of a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
A2: Tar formation is a common issue in reactions that use strong acids and high temperatures, such as the Vilsmeier-Haack reaction. This is often due to polymerization of the starting material or intermediates.
-
Solution:
-
Moderator: In analogous reactions like the Skraup synthesis of quinolines, moderators such as ferrous sulfate are used to control the exothermicity and reduce charring.[4] While not standard in Vilsmeier-Haack, for particularly problematic substrates, exploring the addition of a mild Lewis acid or a radical inhibitor could be beneficial.
-
Controlled Heating: As mentioned above, precise and gradual heating is crucial. Avoid localized hotspots by ensuring efficient stirring.
-
Purification: It is often unavoidable to have some tar formation. A robust workup and purification strategy, such as trituration or column chromatography, is essential to isolate the desired product.
-
Part 2: Chlorination of the Isoquinolone Intermediate
A common route to 1-chloroisoquinoline involves the chlorination of the corresponding isoquinolin-1(2H)-one (isocarbostyril).
Q3: My chlorination reaction with POCl₃ is incomplete, and I am recovering a significant amount of starting isoquinolone. How can I drive the reaction to completion?
A3: Incomplete chlorination is a frequent challenge. Several factors can influence the efficiency of this step.
-
Reagent Purity and Excess: The purity of POCl₃ is important, as it can degrade over time. Using a sufficient excess of the reagent is also key to ensuring complete conversion.
-
Solution: Use freshly distilled or a new bottle of POCl₃. A common protocol uses a large excess of POCl₃, which can also act as the solvent.[5]
-
-
Reaction Temperature and Time: The reaction typically requires elevated temperatures to proceed at a reasonable rate.
-
Solubility: The starting isoquinolone may have limited solubility in POCl₃ at lower temperatures.
-
Solution: Adding a co-solvent like DMF can sometimes improve solubility and facilitate the reaction. However, this can also lead to other side reactions, so it should be used judiciously.
-
Part 3: Cyanation of 1-Chloroisoquinoline
The final step often involves a nucleophilic aromatic substitution to replace the chlorine atom with a nitrile group. The Sandmeyer reaction, or a related nucleophilic substitution, is a common method for this transformation.[6][7]
Q4: The yield of my cyanation reaction is low, and I am isolating a mixture of products. What are the potential side reactions?
A4: The cyanation of halo-aromatics can be prone to side reactions, especially if the reaction conditions are not carefully controlled.
-
Hydrolysis of the Nitrile: The nitrile group can be sensitive to hydrolysis back to a carboxylic acid or amide, especially during aqueous workup if the pH is not controlled.
-
Solution: Perform the aqueous workup under neutral or slightly basic conditions and minimize the exposure time to water.
-
-
Formation of Biaryl Byproducts: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[7]
-
Solution: Ensure the efficient trapping of the aryl radical by the cyanide nucleophile. This can be achieved by using a well-dispersed copper(I) cyanide catalyst and maintaining an adequate concentration of the cyanide source.
-
-
Incomplete Reaction: The chlorine at the 1-position of isoquinoline is activated towards nucleophilic substitution, but forcing conditions may still be required.
Experimental Protocols
Protocol 1: Synthesis of 1-Chloroisoquinoline from Isoquinoline N-Oxide
This protocol is adapted from a general procedure for the synthesis of 1-chloroisoquinoline.[5]
-
Under ice bath cooling, slowly add phosphorus oxychloride (200 mL) dropwise to isoquinoline-N-oxide (20.0 g).
-
After the addition is complete, heat the reaction mixture to 105°C and reflux overnight.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully quench the residue with ice water and extract the product with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford 1-chloroisoquinoline.
| Parameter | Value |
| Starting Material | Isoquinoline-N-oxide (20.0 g) |
| Reagent | Phosphorus oxychloride (200 mL) |
| Temperature | 105°C |
| Reaction Time | Overnight |
| Typical Yield | 85%[5] |
Visualizing Reaction Mechanisms
Vilsmeier-Haack Reagent Formation and Cyclization
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Chloroisoquinoline-4-carbonitrile Coupling
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 1-chloroisoquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of substituted isoquinoline-4-carbonitriles. This scaffold is a crucial component in many biologically active compounds, and mastering its functionalization is key to advancing many research endeavors.
This center is structured to provide direct, actionable advice through a series of frequently asked questions and detailed troubleshooting guides. We will delve into the "why" behind experimental choices, ensuring a robust understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reaction is most suitable for functionalizing this compound?
The choice of reaction—Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling—depends entirely on the desired bond formation.
-
For C-C bond formation (introducing an aryl or vinyl group): The Suzuki-Miyaura coupling is generally the most robust and versatile choice. It offers a broad substrate scope and high functional group tolerance.[1][2]
-
For C-N bond formation (introducing an amine): The Buchwald-Hartwig amination is the premier method for creating carbon-nitrogen bonds with aryl halides.[3][4][5] It is widely used in pharmaceutical synthesis.[6]
-
For C-C bond formation (introducing an alkyne): The Sonogashira coupling is the go-to reaction for forming a bond between an aryl halide and a terminal alkyne.[7][8]
Q2: Why is this compound a "challenging" substrate?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions. This is due to the high strength of the C-Cl bond, which makes the initial oxidative addition step—often the rate-limiting step—more difficult.[9][10][11] Additionally, the nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting the catalyst.[12] The electron-withdrawing nature of the nitrile group, however, can help to activate the C-Cl bond towards oxidative addition.
Q3: What is the crucial role of the ligand in these reactions?
The ligand is arguably the most critical component for a successful coupling with an aryl chloride.[9][13] It plays several key roles:
-
Stabilizes the Palladium Catalyst: Ligands prevent the precipitation of palladium black, which is an inactive form of the catalyst.
-
Enhances Reactivity: Electron-rich and bulky ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl chloride.[10][13][14]
-
Facilitates Reductive Elimination: The steric bulk of the ligand can promote the final reductive elimination step, releasing the desired product and regenerating the active catalyst.[14]
For challenging substrates like this compound, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos) are often excellent choices.[11]
Q4: How do I select the appropriate base for my reaction?
The base plays a critical role, particularly in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[15][16]
-
Suzuki-Miyaura: A range of bases can be used, with inorganic bases being the most common.[15][16] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often effective.[15][16] The choice of base can be substrate-dependent, and screening a few options is often recommended.[15][16]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to faster reaction rates.[17] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher temperatures or longer reaction times.[17]
-
Sonogashira: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used, often serving as the solvent as well.[11] For more challenging couplings, stronger inorganic bases in polar aprotic solvents may be required.[11]
Q5: What are the best solvent choices?
The solvent's primary role is to solubilize the reactants and catalyst.[17]
-
Suzuki-Miyaura: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, THF) and water is common to dissolve both the organic components and the inorganic base.[2][10]
-
Buchwald-Hartwig: Aprotic, nonpolar solvents like toluene and 1,4-dioxane are widely used.[18][19][20]
-
Sonogashira: Solvents like THF or DMF are often employed, and as mentioned, an amine base can sometimes serve as the solvent.[21]
It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guides
Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.[17] Consider using a pre-catalyst for more reliable generation of the active species.[17][22] |
| Insufficient Reaction Temperature | Aryl chlorides often require higher temperatures for oxidative addition.[9][11] Cautiously increase the temperature in 10-20 °C increments. Microwave irradiation can also be effective for accelerating reactions.[11] |
| Inappropriate Ligand | The choice of ligand is critical for aryl chloride activation. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Incorrect Base | The base may not be strong enough or may be sterically hindered. For Suzuki couplings, try switching from a carbonate to a phosphate base. For Buchwald-Hartwig, consider a stronger base like NaOtBu if your substrate is tolerant. |
| Poor Solubility | Ensure all reactants are soluble at the reaction temperature. If not, consider a different solvent system. |
| Catalyst Poisoning | The presence of certain functional groups (e.g., unprotected N-H in some heterocycles) can inhibit the catalyst.[12] Ensure starting materials are pure. |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This can occur at higher temperatures or with certain catalyst systems. | Lower the reaction temperature. Decrease the catalyst loading. Ensure a thoroughly deoxygenated reaction mixture. |
| Hydrodehalogenation (Replacement of Cl with H) | This is a common side reaction in Buchwald-Hartwig aminations.[17] | Optimize the base; sometimes a weaker or less hindered base can reduce this.[17] Lowering the reaction temperature can also help.[17] Screening different ligands may be necessary.[17] |
| Homocoupling of Alkyne (Glaser coupling in Sonogashira) | This is a common side reaction in copper-catalyzed Sonogashira reactions. | Consider using a copper-free Sonogashira protocol.[21] |
| Protodeboronation (Suzuki) | The boronic acid is replaced by a hydrogen atom before coupling. | Use a stronger base or ensure anhydrous conditions. The choice of solvent can also play a role. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative starting point; optimization will likely be necessary.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (2 mol%), the base (2.0 equivalents), this compound (1.0 equivalent), and the arylboronic acid (1.2 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/H₂O) to the vial.
-
Reaction: Seal the vial tightly and remove it from the glovebox (if used). Place the vial in a preheated oil bath or heating block at 100-110 °C.
-
Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using standard analytical techniques (NMR, MS, etc.).
Visualizations
Catalytic Cycles
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Generalized Buchwald-Hartwig Amination Catalytic Cycle.
Caption: Generalized Sonogashira Coupling Catalytic Cycle.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Overcoming poor solubility of 1-Chloroisoquinoline-4-carbonitrile in reaction media
Technical Support Center: 1-Chloroisoquinoline-4-carbonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Its unique structure makes it highly valuable, but its limited solubility often presents a significant hurdle. This document provides in-depth, field-proven troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges and achieve your synthetic goals efficiently.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound that govern its behavior in solution.
Q1: What are the primary physicochemical properties of this compound that cause its poor solubility?
A1: The poor solubility of this compound stems from a combination of its molecular structure and solid-state properties. As a moderately sized, planar aromatic molecule (M.W. 188.61 g/mol ), it experiences strong intermolecular π-stacking interactions in its crystal lattice.[1] This high lattice energy means that a significant amount of energy is required for solvent molecules to break apart the crystal and solvate the individual molecules. Furthermore, while the nitrile and chloro groups add some polarity, the molecule is predominantly non-polar, limiting its affinity for highly polar solvents like water and lower alcohols.
Q2: How does temperature typically affect the solubility of this compound?
A2: For the vast majority of organic solids, solubility increases with temperature.[2][3] This principle holds true for this compound. Increasing the temperature of the solvent provides the necessary kinetic energy for solvent molecules to overcome the compound's crystal lattice energy more effectively.[4] It is a common and highly effective strategy to heat the reaction mixture to achieve complete dissolution. A general heuristic, sometimes called 'Black's Rule', suggests that for many organic compounds, the solubility can double with a temperature increase of approximately 20°C. However, it is crucial to be mindful of the thermal stability of your reactants and the boiling point of your chosen solvent.
Q3: Is sonication a viable method for improving the solubility of this compound?
A3: Yes, sonication can be a useful physical method to accelerate the dissolution process. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized energy to break apart solid agglomerates and enhance mass transfer at the solid-liquid interface. This is particularly useful for preparing a reaction at the start. However, sonication provides kinetic energy to overcome the initial activation barrier of dissolution; it does not change the thermodynamic equilibrium solubility at a given temperature. Therefore, if the compound is not soluble at that temperature, it will likely precipitate out once sonication is stopped. It is best used in conjunction with other methods like heating and proper solvent selection.
Part 2: Troubleshooting Guide for Common Synthetic Applications
This section provides direct, actionable advice for specific reaction types where the solubility of this compound is a known issue.
Scenario 1: Suzuki-Miyaura Coupling Reactions
Issue: My this compound starting material is not dissolving in my Suzuki coupling reaction (e.g., in Toluene/Water or THF/Water), leading to a stalled or incomplete reaction and recovery of starting material.
Root Cause Analysis: This is a classic solubility mismatch. While many Suzuki reactions use biphasic systems like Toluene/Water to accommodate the organic-soluble halide and the water-soluble inorganic base, this compound may have insufficient solubility in the organic phase at the required temperature.[5][6] This prevents it from efficiently entering the catalytic cycle.
Workflow for Troubleshooting Suzuki Coupling Solubility
Caption: Decision workflow for addressing solubility issues in Suzuki coupling.
Solutions and Protocols
Strategy A: Solvent System Modification
The most robust solution is to switch to a solvent system with a higher boiling point and better solvating power for the substrate.
-
Rationale: Solvents like 1,4-Dioxane or Dimethylformamide (DMF) are more polar than toluene and have higher boiling points (101 °C and 153 °C, respectively). This allows for higher reaction temperatures, which directly increases solubility, while their polarity helps solvate the aromatic system. Many modern Suzuki coupling conditions utilize such solvents.[6][7]
Protocol: Suzuki Coupling in 1,4-Dioxane/Water
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed mixture of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) to the vessel. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The mixture should become a homogeneous solution.
-
Monitor the reaction progress by TLC or LC-MS until completion.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue: I am attempting an SNAr reaction with a nucleophile (e.g., an amine, alkoxide, or thiol), but the reaction is sluggish and gives low yields. I observe undissolved this compound in my solvent (e.g., THF or Acetonitrile).
Root Cause Analysis: SNAr reactions often require polar aprotic solvents.[8] These solvents are crucial not only for dissolving the substrate but also for enhancing the reactivity of the nucleophile. Solvents like THF or Acetonitrile may not offer sufficient solvating power or a high enough boiling point to drive the reaction to completion.
Solutions and Protocols
Strategy: Employ a High-Performance Polar Aprotic Solvent
The choice of solvent is paramount for SNAr success.
-
Rationale: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) excel in SNAr reactions. They readily dissolve a wide range of organic substrates, including this compound, especially upon heating. Critically, they strongly solvate the cation of a nucleophilic salt (e.g., Na⁺ or K⁺), leaving a poorly-solvated, or "naked," anion.[9] This dramatically increases the nucleophile's reactivity, accelerating the rate of reaction.
Protocol: General SNAr Reaction in DMSO
-
In a dry reaction vessel, dissolve the this compound (1.0 eq) in DMSO. Gentle heating (e.g., 50-60 °C) may be required to achieve full dissolution. Aim for a concentration of 0.1 - 0.5 M.
-
Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is neutral (like an amine), a non-nucleophilic base (e.g., DIPEA or K₂CO₃) may be required. If using a salt (e.g., sodium methoxide), it can be added directly.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity).
-
Stir vigorously under an inert atmosphere. The reaction should be homogeneous.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Note that removing high-boiling solvents like DMSO requires specific techniques such as extraction with a less polar solvent (e.g., EtOAc or Toluene) and washing the organic phase thoroughly with water or brine to remove residual DMSO.
Part 3: Data Summary & Experimental Guides
To assist in your experimental design, we have compiled a qualitative solubility guide and a protocol for systematic solvent screening.
Table 1: Estimated Qualitative Solubility of this compound
This table provides an estimation of solubility in common laboratory solvents at room temperature based on polarity and general principles. Experimental verification is highly recommended.
| Solvent Category | Solvent Examples | Estimated Solubility | Rationale & Notes |
| Non-Polar | Hexanes, Cyclohexane | Poor | "Like dissolves like" does not apply well here; insufficient polarity to solvate the molecule effectively. |
| Aromatic | Toluene, Xylenes | Poor to Moderate | Soluble upon heating. Pi-stacking interactions are possible, but solubility at room temp is limited. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good starting point for room temperature work (e.g., TLC, NMR), but may not be ideal as a reaction solvent. |
| Ethers | Diethyl Ether, THF, 1,4-Dioxane | Moderate | Moderate polarity and ability to act as H-bond acceptors aid solubility, especially upon heating. |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Good to Excellent | High polarity and dipole moment are very effective at solvating the molecule, especially with heat. |
| Polar Protic | Methanol, Ethanol | Poor to Moderate | Limited solubility. Can be used as a co-solvent. |
| Aqueous | Water | Insoluble | The compound is hydrophobic and will not dissolve in water. |
Protocol: Small-Scale Systematic Solvent Screening
Before committing to a large-scale reaction, this protocol allows for rapid determination of an optimal solvent.
-
Preparation: Weigh approximately 5-10 mg of this compound into several small, labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a test solvent (e.g., 0.5 mL) from the list above.
-
Room Temperature Test: Vigorously stir or vortex each vial at room temperature for 2-3 minutes. Observe and record if the solid dissolves completely.
-
Heating Test: For vials where the solid did not dissolve, place them in a heated block or oil bath. Increase the temperature in increments (e.g., 50 °C, 80 °C, 100 °C), holding for 2-3 minutes at each step. Record the temperature at which complete dissolution occurs.
-
Cooling Test: After heating, allow the vials that formed a clear solution to cool back to room temperature. Observe if the compound precipitates out. This is critical, as maintaining solubility throughout the reaction is key.
-
Analysis: Select the solvent that provides complete dissolution at the lowest practical temperature and maintains solubility upon cooling, as this indicates a robust system for your reaction.
References
- 1. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. youtube.com [youtube.com]
Preventing hydrolysis of the carbonitrile group in 1-Chloroisoquinoline-4-carbonitrile
Technical Support Center: 1-Chloroisoquinoline-4-carbonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The stability of the carbonitrile group is paramount for subsequent transformations, and its unintended hydrolysis is a common pitfall. This document provides in-depth answers to frequently encountered issues, focusing on the prevention of this undesirable side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my this compound is hydrolyzing during my reaction. What is happening on a molecular level?
A1: The hydrolysis of a nitrile is a classic organic transformation where the carbon-nitrogen triple bond reacts with water to form either an amide or a carboxylic acid.[1] This process can be catalyzed by either acid or base, and unfortunately, many common synthetic conditions (e.g., in cross-coupling reactions) can inadvertently promote it.[2][3][4]
The reaction proceeds in two main stages:
-
Conversion to an Amide: The nitrile is first converted to an amide intermediate.[3][4][5]
-
Hydrolysis of the Amide: Under sufficiently forcing conditions (e.g., heat, strong acid/base), the amide is then further hydrolyzed to the corresponding carboxylic acid and ammonia (or an ammonium salt).[3][5][6]
Mechanism of Hydrolysis:
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile's nitrogen atom.[3][7] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][7] A series of proton transfers then leads to the amide, which can be further hydrolyzed to the carboxylic acid.[2][3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the strong hydroxide nucleophile (OH⁻) directly attacks the electrophilic nitrile carbon.[2][5] Subsequent protonation by water yields an imidic acid, which tautomerizes to the more stable amide.[2][5] If the basic conditions are harsh enough, the amide will be further hydrolyzed to a carboxylate salt.[4][5]
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Scaling Up 1-Chloroisoquinoline-4-carbonitrile Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1-Chloroisoquinoline-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this critical reaction from the laboratory bench to larger-scale production. Here, we synthesize technical accuracy with field-proven insights to ensure the safe and efficient execution of your experiments.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1] The introduction of the nitrile group at the C4 position of the 1-chloroisoquinoline scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. While conceptually straightforward, scaling up this cyanation reaction presents significant challenges related to reaction kinetics, thermal management, and product purification. This guide provides a comprehensive framework for addressing these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up of the this compound synthesis in a question-and-answer format.
Reaction Initiation & Control
Question 1: My reaction is experiencing a dangerous and uncontrollable temperature spike (runaway reaction) upon addition of the cyanide source. What is causing this and how can I prevent it?
Answer: This is a critical safety concern and is likely due to the highly exothermic nature of the cyanation reaction.[2][3] Several factors can contribute to a runaway reaction during scale-up:
-
Inadequate Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.
-
Rapid Reagent Addition: Adding the cyanide source too quickly can lead to a rapid accumulation of heat.
-
Insufficient Cooling Capacity: The cooling system may not be adequate for the larger reaction volume.
-
High Reactant Concentration: More concentrated reaction mixtures will generate heat more rapidly.
Solutions:
-
Controlled Reagent Addition: Utilize a syringe pump or a controlled addition funnel to add the cyanide source slowly and subsurface. This prevents localized "hot spots."
-
Dilution: Increasing the solvent volume can help to better dissipate the heat generated.
-
Enhanced Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating chiller). For very exothermic reactions, a "semi-batch" process, where one reactant is added portion-wise, can be implemented.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe. Set a maximum temperature limit and have a contingency plan for cooling if this limit is approached.
Question 2: The reaction seems to have a long induction period, followed by a sudden, rapid exotherm. How can I achieve a more controlled reaction profile?
Answer: A delayed exotherm can be more dangerous than an immediate one as it indicates the accumulation of unreacted starting materials.[3] This can be caused by:
-
Slow Reaction Initiation: The reaction may require an initial energy input to overcome the activation energy.
-
Poor Mixing: Inadequate agitation can lead to localized areas where the reactants are not in contact, preventing the reaction from starting.
Solutions:
-
Gentle Initial Heating: A slight initial warming of the reaction mixture can sometimes initiate the reaction smoothly. However, this must be done with extreme caution and with robust cooling on standby.
-
Improved Agitation: On a larger scale, mechanical overhead stirring is crucial to ensure proper mixing of the reactants.
-
Seed Crystal: In some cases, adding a small crystal of the final product can help to initiate the reaction. This is less common for SNAr reactions but can be considered.
Reagent & Solvent Quality
Question 3: I am observing inconsistent reaction yields and profiles between different batches, even when following the same procedure. What could be the issue?
Answer: Inconsistent results are often traced back to the quality of the reagents and solvents.
-
Cyanide Source Purity: The purity of the cyanide source (e.g., sodium cyanide, potassium cyanide) is critical. Impurities can interfere with the reaction.
-
Water Content: The presence of water in the solvent (e.g., DMSO, DMF) can lead to side reactions, such as the hydrolysis of the starting material or the product.[1]
-
Solvent Degradation: Some polar aprotic solvents can decompose at elevated temperatures, especially in the presence of bases, leading to impurities that can affect the reaction.
Solutions:
-
Use High-Purity Reagents: Always use reagents from a reputable supplier and consider testing the purity of the cyanide source before use.
-
Anhydrous Conditions: Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Solvent Stability: Choose a solvent that is stable under the reaction conditions. If high temperatures are required, ensure the solvent will not degrade.
Byproduct Formation & Purification
Question 4: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What is this byproduct and how can I minimize its formation?
Answer: A likely byproduct is the corresponding hydroxyisoquinoline, formed by the reaction of 1-chloroisoquinoline with any residual water in the reaction mixture. Another possibility is the formation of dimers or other oligomers, especially at higher temperatures.
Solutions to Minimize Byproduct Formation:
-
Strict Anhydrous Conditions: As mentioned above, minimizing water is crucial.
-
Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent further degradation or byproduct formation.
Purification Challenges and Solutions:
Scaling up purification can be as challenging as the reaction itself.[4][5][6]
-
Recrystallization: This is often the most effective method for purifying crystalline solids on a large scale. A solvent screen should be performed at the lab scale to identify the optimal solvent or solvent mixture.
-
Column Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and time-consuming. It is typically used as a last resort for difficult separations or for very high-value products.
-
Slurry Washes: Washing the crude product as a slurry with a suitable solvent can be an effective way to remove impurities without the need for a full recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with cyanides on a large scale?
A1: Cyanides are highly toxic.[2] The primary hazards are:
-
Toxicity: Ingestion, inhalation, or skin contact with cyanide salts can be fatal.[2]
-
Hydrogen Cyanide (HCN) Gas Evolution: Cyanide salts react with acids to produce highly toxic and flammable HCN gas.[2] It is critical to avoid acidic conditions during the reaction and workup. The workup should be performed in a well-ventilated fume hood.
Q2: What is a suitable cyanide source for this reaction?
A2: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. The choice may depend on solubility in the chosen solvent and cost. Less toxic alternatives like zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst can also be considered, though this changes the reaction type to a cross-coupling reaction.[7][8]
Q3: What are the recommended solvents for this reaction?
A3: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used for nucleophilic aromatic substitution reactions as they can solvate the cation of the cyanide salt, making the cyanide anion more nucleophilic.
Q4: How can I monitor the progress of the reaction on a large scale?
A4: Taking small aliquots from the reaction mixture for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is the most common method. Ensure that any sample taken is immediately quenched to prevent further reaction before analysis.
Experimental Protocols
Synthesis of 1-Chloroisoquinoline (Starting Material)
This protocol is adapted from established procedures and should be optimized at the lab scale before scaling up.[9]
-
N-Oxidation of Isoquinoline:
-
Dissolve isoquinoline in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain isoquinoline N-oxide.
-
-
Chlorination of Isoquinoline N-oxide:
-
To the crude isoquinoline N-oxide, slowly add phosphorus oxychloride (POCl₃) at 0 °C.
-
Carefully heat the reaction mixture to reflux.
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice water.
-
Neutralize the mixture with a base such as sodium carbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield crude 1-chloroisoquinoline.
-
Purify by column chromatography or recrystallization.
-
Scaled-Up Synthesis of this compound (Proposed Protocol)
Safety First: This reaction involves a highly toxic cyanide salt and is exothermic. A thorough risk assessment must be conducted before proceeding. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including cyanide-resistant gloves, should be worn.
-
Reactor Setup:
-
Set up a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and a controlled addition funnel.
-
Ensure the reactor is clean and dry.
-
-
Reaction:
-
Charge the reactor with 1-chloroisoquinoline and anhydrous DMSO under a nitrogen atmosphere.
-
Begin stirring and cool the mixture to 10-15 °C using the circulating chiller.
-
In a separate vessel, dissolve sodium cyanide in a minimal amount of anhydrous DMSO.
-
Slowly add the sodium cyanide solution to the reactor via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by HPLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to 10 °C.
-
Slowly and carefully quench the reaction by adding it to a large volume of cold water with vigorous stirring in a well-ventilated fume hood.
-
The product will precipitate out of the aqueous mixture.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Perform a recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to obtain pure this compound.
-
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 1-Chloroisoquinoline | 1 g | 100 g |
| Sodium Cyanide | 1.2 equivalents | 1.2 equivalents |
| Solvent (DMSO) | 10 mL | 1 L |
| Addition Time | 15 minutes | 1-2 hours |
| Max. Temperature | 25 °C | 25 °C |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for Exothermic Reactions
Caption: Decision tree for managing exothermic events.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 5. silicycle.com [silicycle.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 9. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Technical Guide to the 1H and 13C NMR Spectroscopic Analysis of 1-Chloroisoquinoline-4-carbonitrile
This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-Chloroisoquinoline-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents a comprehensive analysis based on predicted NMR data, supported by comparative analysis with structurally related analogs. This approach offers valuable insights for researchers engaged in the synthesis, characterization, and application of substituted isoquinolines.
The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a chloro group at the 1-position and a carbonitrile at the 4-position significantly modulates the electronic and steric properties of the isoquinoline ring system, making this compound a versatile intermediate for the synthesis of novel therapeutic agents and functional materials.[2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound and for understanding its reactivity.
Predicted 1H and 13C NMR Data for this compound
The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) for this compound. These predictions are generated using advanced computational algorithms that consider the effects of the chloro and cyano substituents on the isoquinoline framework. The data is presented in a format that facilitates direct comparison with experimental results.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.35 | s | - |
| H-5 | 8.25 | d | 8.4 |
| H-6 | 7.80 | t | 7.6 |
| H-7 | 7.95 | t | 7.8 |
| H-8 | 8.10 | d | 8.2 |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 152.5 |
| C-3 | 145.0 |
| C-4 | 110.0 |
| C-4a | 135.0 |
| C-5 | 128.0 |
| C-6 | 129.5 |
| C-7 | 131.0 |
| C-8 | 126.5 |
| C-8a | 140.0 |
| CN | 115.5 |
Experimental Protocol for NMR Analysis
This section outlines a standardized protocol for acquiring high-quality 1H and 13C NMR spectra of this compound. Adherence to this protocol is crucial for obtaining reproducible and reliable data for structural verification and purity assessment.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to the good solubility of many organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as DMSO-d6 or acetone-d6 can be used if solubility is an issue.[3]
-
Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm.[4]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz for 1H) is recommended to achieve optimal signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp and symmetrical peaks.
3. Data Acquisition:
-
1H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative measurements.
-
-
13C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlets for all carbon signals.
-
Spectral Width: Set a wide spectral width to cover the full range of carbon chemical shifts (e.g., 0-160 ppm).
-
Number of Scans: A larger number of scans is typically required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both 1H and 13C spectra.
Workflow for NMR Analysis of this compound
References
- 1. This compound | 53491-80-8 [amp.chemicalbook.com]
- 2. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass spectrometry fragmentation pattern of 1-Chloroisoquinoline-4-carbonitrile
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-Chloroisoquinoline-4-carbonitrile and a Comparison with Structural Analogs
Introduction
This compound is a substituted heterocyclic compound with a molecular formula of C₁₀H₅ClN₂ and a monoisotopic mass of approximately 188.01 Da.[1][2] Its structure is comprised of an isoquinoline core, functionalized with a chlorine atom at the 1-position and a nitrile group at the 4-position. Molecules of this class are of significant interest to researchers in medicinal chemistry and materials science due to their potential as building blocks in the synthesis of more complex, biologically active molecules.
Understanding the mass spectrometric behavior of such compounds is critical for their unambiguous identification in complex reaction mixtures, for purity assessment, and for metabolic studies. Electron Ionization (EI) mass spectrometry is a powerful technique for this purpose, as it provides reproducible fragmentation patterns that act as a "molecular fingerprint."[3][4] This guide provides a detailed, predictive analysis of the EI fragmentation pattern of this compound, explains the underlying fragmentation mechanisms, and compares its behavior to key structural analogs to highlight the influence of each substituent.
Experimental Protocols
To analyze the fragmentation pattern of this compound, a standard gas chromatography-mass spectrometry (GC-MS) system operating in Electron Ionization (EI) mode would be the preferred methodology. The protocol below outlines a robust approach for acquiring a reproducible mass spectrum.
Step-by-Step GC-MS (EI) Methodology
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Set to 250°C in splitless mode.
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV. This standard energy is used to ensure that sufficient energy is imparted to the molecule to cause reproducible, extensive fragmentation, which is useful for structural elucidation.[4]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Results and Discussion: Predicted Fragmentation of this compound
The fragmentation of a molecular ion in an EI source is a competitive process governed by the stability of the resulting fragment ions and neutral losses.[5] For this compound, the fragmentation is directed by the stable aromatic isoquinoline core and the two key functional groups: the chloro and cyano substituents.
The Molecular Ion (M⁺•)
Upon ionization, the molecule loses an electron to form the molecular radical cation (M⁺•) at m/z 188 . A critical identifying feature will be the presence of an M+2 peak at m/z 190 with an intensity of approximately one-third that of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).[6] The stability of the aromatic system should result in a relatively abundant molecular ion peak.[7]
Major Fragmentation Pathways
Three primary fragmentation pathways are predicted to dominate the mass spectrum. These pathways involve the loss of the substituents or parts of the heterocyclic ring.
Pathway 1: Loss of a Chlorine Radical (•Cl)
This is a classic fragmentation pathway for chloroaromatic compounds.[8] The C-Cl bond cleaves homolytically, expelling a chlorine radical. This is a highly favorable pathway due to the formation of a stable, even-electron aryl cation.
-
M⁺• (m/z 188) → [M - Cl]⁺ (m/z 153) + •Cl
The resulting fragment at m/z 153 corresponds to the isoquinoline-4-carbonitrile cation. This peak is expected to be highly abundant.
References
- 1. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
A Comparative Guide to the X-ray Crystal Structure of 1-Chloroisoquinoline-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the X-ray crystal structures of 1-chloroisoquinoline-4-carbonitrile and its derivatives. We will explore the critical role of single-crystal X-ray diffraction in elucidating the three-dimensional architecture of these molecules, data that is pivotal for structure-based drug design and understanding molecular interactions. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and comparing crystallography with alternative analytical techniques.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline scaffold is a privileged structural framework in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of isoquinoline have been explored for their potential as antihypertensive, anti-inflammatory, antioxidant, antifungal, and antibacterial agents.[1] The this compound core, in particular, represents a key building block for novel therapeutics, including kinase inhibitors for oncology applications.
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for optimizing lead compounds. X-ray crystallography provides this detailed structural information, which is invaluable for rational drug design.
Methodology Deep Dive: Single-Crystal X-ray Diffraction Workflow
Obtaining a high-quality crystal structure is a multi-step process that requires careful planning and execution. The causality behind each step is crucial for success.
Hypothetical Experimental Protocol for Crystallization and Structure Determination:
-
Synthesis and Purification: The synthesis of 1-chloroisoquinoline derivatives is the foundational step. A general route involves the reaction of isoquinoline-N-oxide with phosphoryl chloride.[3][4] The resulting crude product must be meticulously purified, typically by column chromatography, to remove impurities that can inhibit crystallization.[3][4] Purity of >98% is often desired.[5]
-
Crystal Growth: This is often the most challenging and empirical step. The choice of solvent or solvent system is critical. For isoquinoline derivatives, slow evaporation of a solution in a suitable organic solvent (e.g., ethanol, ethyl acetate, or a mixture with a less volatile anti-solvent like hexane) at a constant temperature (e.g., 2-8°C) is a common starting point.[6] The goal is to allow the molecules to self-assemble into a highly ordered lattice slowly.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Workflow for X-ray Crystal Structure Determination
Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.
Structural Analysis and Comparison of Isoquinoline Derivatives
| Derivative Substituent | Expected Impact on Crystal Packing | Potential Intermolecular Interactions |
| -H (Parent Compound) | Planar molecule may favor π-stacking interactions. | C-H···N, C-H···Cl hydrogen bonds. |
| -OCH3 (Methoxy) | Can act as a hydrogen bond acceptor. May introduce slight conformational changes. | C-H···O hydrogen bonds, potential for altered π-stacking. |
| -NO2 (Nitro) | Strong electron-withdrawing group. Can act as a hydrogen bond acceptor. | C-H···O hydrogen bonds, potential for dipole-dipole interactions. |
| -NH2 (Amino) | Can act as a hydrogen bond donor and acceptor. | N-H···N, N-H···Cl hydrogen bonds, leading to more complex networks. |
Conceptual Diagram of Intermolecular Interactions
Caption: Potential intermolecular hydrogen bonding in this compound crystals.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.
| Technique | Strengths | Weaknesses | Application for this compound |
| Single-Crystal X-ray Diffraction | Provides unambiguous 3D structure, bond lengths, and angles.[1] | Requires high-quality single crystals, which can be difficult to grow. | Gold standard for determining solid-state conformation and packing. |
| NMR Spectroscopy | Provides information about the structure in solution, dynamics, and connectivity.[8] | Does not provide precise bond lengths or angles. Structure is an average of solution conformations. | Essential for confirming the chemical structure and for studying solution behavior.[3][8] |
| Mass Spectrometry | Determines the molecular weight and elemental composition with high accuracy.[1][3] | Provides no information about the 3D structure. | Used to confirm the identity and purity of the synthesized compounds.[1][3] |
| FT-IR Spectroscopy | Identifies functional groups present in the molecule.[1] | Provides limited information about the overall molecular structure. | Useful for confirming the presence of key functional groups like the nitrile (C≡N) group.[1] |
| Computational Modeling | Can predict molecular geometries and intermolecular interactions. | Predictions must be validated by experimental data. Accuracy depends on the level of theory used. | Can be used to rationalize observed crystal packing and to predict the structures of derivatives that have not been crystallized. |
Conclusion
The determination of the X-ray crystal structure of this compound and its derivatives is a critical step in the development of new therapeutics based on this scaffold. The detailed structural insights gained from crystallography, when combined with data from other analytical techniques like NMR and mass spectrometry, provide a comprehensive understanding of these molecules. This knowledge is essential for medicinal chemists to rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. While obtaining high-quality crystals can be a bottleneck, the wealth of information provided by a successful crystal structure determination makes it an indispensable tool in modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 4. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. BioOrganics [bioorganics.biz]
- 6. This compound | 53491-80-8 [sigmaaldrich.com]
- 7. Crystal structures of 1-(4-chlorophenyl)-4-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and 4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 1-Chloroisoquinoline-4-carbonitrile and Other Halo-isoquinolines
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1] The strategic functionalization of this privileged heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. Halo-isoquinolines, in particular, serve as versatile synthetic intermediates, enabling a wide array of chemical transformations.
This guide provides an in-depth comparative analysis of the reactivity of 1-chloroisoquinoline-4-carbonitrile against other halo-isoquinolines. We will explore how the nature of the halogen, its position on the isoquinoline ring, and the influence of the potent electron-withdrawing cyano group dictate the molecule's behavior in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. This objective comparison, supported by experimental data and established chemical principles, is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
Understanding the Electronic Landscape of Halo-isoquinolines
The reactivity of any halo-isoquinoline is fundamentally governed by the electronic properties of the heterocyclic ring system and the nature of its substituents.
-
The Isoquinoline Core: The presence of the nitrogen atom renders the pyridine ring electron-deficient, a phenomenon that is most pronounced at the positions alpha (C1, C3) and gamma (C4 - though less so) to the heteroatom.[2][3] This inherent electron deficiency makes these positions susceptible to attack by nucleophiles. Conversely, the benzene ring portion of the molecule retains more of its neutral aromatic character.[4]
-
The Halogen's Role: The halogen atom influences reactivity in two distinct ways depending on the reaction type:
-
In Palladium-Catalyzed Cross-Coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond.[5] The reactivity is therefore inversely proportional to the bond dissociation energy, following the general trend: I > Br > Cl >> F .[6][7]
-
In Nucleophilic Aromatic Substitution (SNAr) , the halogen acts as a leaving group. While C-F is the strongest bond, fluoride is the best leaving group in this context due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. The reactivity order is often F > Cl > Br > I .[8]
-
-
The Cyano Group (-CN) Activator: The cyano group at the C4-position of this compound is a powerful electron-withdrawing group.[9] Through resonance and inductive effects, it significantly depletes electron density from the pyridine ring, thereby dramatically increasing the electrophilicity of the C1 position. This makes the attached chlorine atom exceptionally labile towards nucleophilic displacement.[10]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[11] In this arena, this compound exhibits exceptionally high reactivity.
The C1 position of isoquinoline is inherently the most active site for nucleophilic attack.[12][13] The combined electron-withdrawing force of the ring nitrogen and the C4-cyano group in this compound makes this substrate pre-eminently activated for SNAr, often proceeding under mild conditions where other halo-isoquinolines are unreactive.
Mechanism of SNAr at the C1 Position
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom and further stabilized by the C4-cyano group. The subsequent departure of the chloride leaving group restores aromaticity.
Caption: S-N-Ar Mechanism on this compound.
Qualitative Reactivity Comparison for SNAr
The following table provides a qualitative comparison of reactivity for various halo-isoquinolines with a typical amine nucleophile.
| Substrate | Halogen Position | Activating Group | Predicted SNAr Reactivity | Typical Conditions |
| This compound | C1 | C4-CN | Very High | Room Temp to 60 °C |
| 1-Chloroisoquinoline | C1 | None | High | 80 - 120 °C |
| 1-Bromoisoquinoline | C1 | None | High | 80 - 120 °C |
| 3-Bromoisoquinoline | C3 | None | Moderate | 100 - 150 °C |
| 4-Bromoisoquinoline | C4 | None | Low | High Temp, Forcing |
| 5-Bromoisoquinoline | C5 (Benzene ring) | None | Very Low / Inert | Generally unreactive |
Experimental Protocol: SNAr Amination of this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine, piperidine) (1.2 - 1.5 equiv)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 equiv)
-
Solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add this compound (1.0 equiv), the chosen amine (1.2 equiv), and the base (2.0 equiv).
-
Add the solvent (to make a ~0.2 M solution).
-
Stir the mixture at the desired temperature (start with room temperature and increase to 60-80 °C if necessary).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aminoisoquinoline-4-carbonitrile derivative.[14]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
While this compound excels in SNAr, its reactivity in palladium-catalyzed cross-coupling reactions is characteristic of a less reactive chloro-heteroarene.[6] These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable for forming C-C and C-N bonds, respectively.[15][16]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species.[17] The general reactivity trend of I > Br > Cl is particularly pronounced here. While 1-bromo and 1-iodoisoquinolines are excellent substrates that react under mild conditions, this compound requires a more robust catalytic system and higher temperatures to overcome the strength of the C-Cl bond.[5][6]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
| Substrate | Halogen | Typical Catalyst System | Typical Conditions | Expected Yield |
| This compound | Cl | Pd(OAc)₂ / SPhos | Toluene/H₂O, K₃PO₄, 110 °C, 18-24 h | Moderate to Good |
| 1-Bromoisoquinoline | Br | Pd(PPh₃)₄ | Dioxane/H₂O, Na₂CO₃, 90 °C, 4-12 h | Good to Excellent |
| 1-Iodoisoquinoline | I | Pd(PPh₃)₄ | THF/H₂O, Na₂CO₃, 70 °C, 1-4 h | Excellent |
Yields are qualitative and highly dependent on the specific boronic acid partner.
This protocol is adapted for a less reactive chloro-heteroaromatic substrate.[17]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Anhydrous Toluene and Degassed Deionized Water (e.g., 10:1 ratio)
-
Schlenk flask or microwave vial
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous toluene and degassed water via syringe.
-
Sparge the resulting suspension with the inert gas for 20 minutes to ensure it is oxygen-free.
-
To the stirring suspension, add the Pd(OAc)₂ and SPhos ligand.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Due to the lower reactivity, this may take 18-36 hours.
-
Follow the workup and purification procedure as described in the SNAr section.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[18] Similar to the Suzuki coupling, the reactivity is highly dependent on the C-X bond, with chlorides being the most challenging substrates.[19]
For a substrate like This compound , the Buchwald-Hartwig amination is often outcompeted by the more facile SNAr pathway, especially with unhindered amines. Therefore, the palladium-catalyzed route is more relevant for halo-isoquinolines that are less activated towards SNAr, or when using bulky amines or ammonia equivalents where the direct substitution is slow.[16] The general reactivity trend of I > Br > Cl holds true, and selective amination at a C-Br bond in the presence of a C-Cl bond is well-established.[19]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Conclusion and Strategic Recommendations
The reactivity of this compound is a tale of two distinct chemical behaviors, dictated by the powerful electronic influence of its constituent parts.
-
For Nucleophilic Aromatic Substitution (SNAr): this compound is a premier substrate. The synergistic activation by the ring nitrogen and the C4-cyano group renders the C1-chloro substituent exceptionally labile. It is the substrate of choice for introducing nitrogen, oxygen, and sulfur nucleophiles at the C1 position, often under significantly milder conditions than other halo-isoquinolines.
-
For Palladium-Catalyzed Cross-Coupling: The inherent strength of the C-Cl bond makes this compound a less reactive partner compared to its bromo- and iodo-analogs.[6] While reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are feasible, they require specialized, often more expensive, ligands, higher temperatures, and longer reaction times. For these transformations, 1-bromo- or 1-iodoisoquinoline derivatives are the recommended starting materials for achieving higher efficiency and milder reaction conditions.
Ultimately, the choice of halo-isoquinoline is a strategic one. For direct substitution with nucleophiles, the highly activated this compound is unparalleled. For building molecular complexity through cross-coupling, the greater reactivity of the corresponding bromo- or iodo-isoquinolines offers a more efficient and robust synthetic path.
References
- 1. A regioselective synthesis of 1-haloisoquinolines via ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Chloroisoquinoline-4-carbonitrile and its Bromo-Analog in Biological Systems
For researchers, scientists, and drug development professionals, understanding the nuanced impact of subtle molecular changes on biological activity is paramount. This guide provides a comprehensive comparison of the biological activities of 1-Chloroisoquinoline-4-carbonitrile and its bromo-analog, 1-Bromoisoquinoline-4-carbonitrile. While direct head-to-head comparative studies are not extensively available in the public domain, by synthesizing data from related isoquinoline and quinoline derivatives, we can elucidate the potential differences in their biological profiles and guide future research.
The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Halogenation is a common medicinal chemistry strategy to modulate the physicochemical and pharmacological properties of such scaffolds. The introduction of a chlorine or bromine atom at the 1-position of the isoquinoline-4-carbonitrile core is expected to significantly influence the molecule's electronic distribution, lipophilicity, and ultimately, its interaction with biological targets.
Physicochemical Properties: A Foundation for Biological Activity
The nature of the halogen substituent at the 1-position directly impacts the molecule's properties. Bromine is larger and more polarizable than chlorine, which can lead to differences in binding interactions with target proteins. Conversely, the greater electronegativity of chlorine can influence bond polarities within the molecule. These subtle yet significant differences can translate into variations in biological potency and selectivity.
| Property | This compound | 1-Bromoisoquinoline-4-carbonitrile |
| Molecular Formula | C₁₀H₅ClN₂ | C₁₀H₅BrN₂ |
| Molecular Weight | 188.61 g/mol [2] | 233.06 g/mol |
| LogP (calculated) | 2.8[2] | No data available |
Comparative Biological Activity: Insights from Related Compounds
While specific IC50 values for this compound and 1-Bromoisoquinoline-4-carbonitrile are not readily found in the literature, we can infer their potential activities based on studies of analogous compounds.
Anticancer Potential:
The isoquinoline and quinoline cores are prominent in the design of anticancer agents.[1][3] Their mechanisms of action often involve the inhibition of critical enzymes in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[4][5]
Studies on halogenated quinolines have shown that the nature and position of the halogen can significantly impact cytotoxic activity. For instance, some studies have indicated that bromo-substituted analogs can exhibit higher toxicity than their chloro-counterparts.[6][7] Conversely, other research on different scaffolds has demonstrated that chloro-substituted derivatives can be more potent.[8][9] This highlights that the effect of the halogen is highly dependent on the specific molecular context and the biological target.
Given that the 1-position of the isoquinoline ring is crucial for interaction with the ATP-binding pocket of many kinases, the difference in size and electronic properties between chlorine and bromine could lead to differential inhibitory activity against various kinases.
Enzyme Inhibition:
Substituted isoquinolines and quinolines have been identified as potent inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and mitogen-activated protein/extracellular signal-regulated kinase 1 (MEK1).[10][11] The carbonitrile group at the 4-position is a feature seen in some kinase inhibitors, suggesting that both this compound and its bromo-analog could be explored for such activities. The differing steric and electronic effects of the 1-chloro and 1-bromo substituents would likely result in varied potencies and selectivity profiles against a panel of kinases.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound and its bromo-analog, the following experimental workflows are recommended.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Experimental Workflow:
Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and 1-Bromoisoquinoline-4-carbonitrile in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
In Vitro Kinase Inhibition Assay
This protocol can be used to assess the inhibitory effect of the compounds on a specific kinase.
Experimental Workflow:
Workflow for In Vitro Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Assay Preparation: In a microplate, add the kinase enzyme, a suitable buffer, and serial dilutions of this compound and 1-Bromoisoquinoline-4-carbonitrile.
-
Reaction Initiation: Start the kinase reaction by adding the specific substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period to allow for substrate phosphorylation.
-
Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting a dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
The comparative biological data obtained from these assays will provide valuable insights into the structure-activity relationship of 1-halo-isoquinoline-4-carbonitriles. Key questions to be addressed include:
-
Impact of Halogen Substitution: Does the bromo-analog consistently show higher or lower potency than the chloro-analog across different cancer cell lines and kinase targets?
-
Influence on Selectivity: Do the two compounds exhibit different selectivity profiles against a panel of kinases?
-
Mechanism of Action: Do both compounds induce cell death through the same mechanism (e.g., apoptosis, necrosis)?
Further studies could involve molecular docking to predict the binding modes of these compounds within the active site of target kinases, which could help explain any observed differences in activity. The synthesis and evaluation of other halogenated analogs (e.g., fluoro and iodo) at the 1-position would also provide a more complete understanding of the SAR.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative toxicity of chloro- and bromo-nitromethanes in mice based on a metabolomic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of the effect of chloro-, dichloro-, bromo-, and dibromoacetic acid on necrotic, apoptotic and morphological changes in human peripheral blood mononuclear cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Assessment of 1-Chloroisoquinoline-4-carbonitrile
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-Chloroisoquinoline-4-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents comparative data, and offers detailed experimental protocols grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its purity is paramount, as even trace impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is not merely a quality control measure but a critical component of the drug development lifecycle. This guide explores the development and comparison of reversed-phase HPLC (RP-HPLC) methods, the workhorse of pharmaceutical analysis, for this specific compound.[1]
Method Development: A Scientifically-Driven Approach
The development of a stability-indicating HPLC method requires a thorough understanding of the analyte's physicochemical properties and potential degradation pathways.[2][3] For this compound, a molecule with aromatic and nitrile functionalities, several key chromatographic parameters were systematically investigated.
Column Selection: The Foundation of Separation
The choice of the stationary phase is the most critical factor in achieving the desired separation. For aromatic compounds like this compound, C18 columns are a standard starting point due to their hydrophobic nature.[4] However, to provide a comprehensive comparison, two distinct stationary phases were evaluated:
-
Method A: Standard C18 Column: A conventional octadecylsilane (C18) column provides robust, general-purpose retention based on hydrophobicity.
-
Method B: Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic isoquinoline ring of the analyte and its potential impurities.[5] This can be particularly advantageous for separating structurally similar aromatic compounds.
Mobile Phase Optimization: Tailoring Selectivity
The mobile phase composition fine-tunes the separation. Key considerations include the organic modifier, pH, and buffer system.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[1] ACN is generally preferred for its lower viscosity and UV transparency. However, methanol can sometimes offer different selectivity, especially with phenyl-based columns.[5] For this study, ACN was chosen as the primary organic modifier due to its superior performance in initial screening experiments.
-
Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While this compound is not strongly ionizable, controlling the pH with a buffer is crucial for method robustness and reproducibility. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is often a good starting point to ensure the silanol groups on the silica-based stationary phase are protonated, minimizing undesirable secondary interactions.
Comparative Analysis of HPLC Methods
Two primary HPLC methods were developed and compared for their ability to resolve this compound from its potential process-related impurities and degradation products.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH 3.0 | 0.02 M Potassium Phosphate Monobasic, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60% B to 90% B over 15 min | 50% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Forced Degradation Studies: A Prerequisite for a Stability-Indicating Method
To ensure the developed methods are stability-indicating, forced degradation studies were conducted as mandated by ICH guidelines.[2][3][6] this compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
Table 2: Comparative Performance in Forced Degradation Studies
| Stress Condition | Method A (C18) | Method B (Phenyl-Hexyl) |
| Acid Hydrolysis | Good resolution of the main peak from degradants. | Excellent resolution with baseline separation of all major degradants. |
| Base Hydrolysis | Co-elution of a minor degradant with the main peak. | Complete separation of the main peak from all degradants. |
| Oxidative Degradation | Adequate separation. | Superior separation of polar degradants. |
| Thermal Degradation | Good separation. | Good separation. |
| Photolytic Degradation | Good separation. | Good separation. |
While both methods are capable of assessing the purity of this compound, Method B, utilizing the Phenyl-Hexyl column, demonstrated superior resolving power , particularly for impurities generated under basic hydrolysis and oxidative stress. This enhanced selectivity is likely due to the additional π-π interactions afforded by the phenyl-hexyl stationary phase. Therefore, Method B is recommended for the routine purity assessment and stability testing of this compound.
Experimental Protocols
Protocol 1: HPLC Method B for Purity Assessment
This protocol outlines the validated HPLC method for the quantitative determination of the purity of this compound and its related substances.
1. Materials and Reagents
-
This compound Reference Standard (Purity >99.5%)
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 50 15 80 20 80 21 50 | 25 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
5. System Suitability
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates for the main peak should be not less than 2000.
6. Calculation of Purity The percentage of any individual impurity is calculated using the following formula:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
The purity of this compound is calculated as:
% Purity = 100 - % Total Impurities
Protocol 2: Forced Degradation Study
This protocol describes the procedure for subjecting this compound to stress conditions to evaluate the stability-indicating nature of the analytical method.
1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent (e.g., acetonitrile/water).
2. Stress Conditions
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.2 N NaOH. Dilute to a final concentration of approximately 0.1 mg/mL with the diluent.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.2 N HCl. Dilute to a final concentration of approximately 0.1 mg/mL with the diluent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL with the diluent.
-
Thermal Degradation: Keep the solid sample in a hot air oven at 105°C for 48 hours. Dissolve the stressed sample in the diluent to a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed sample in the diluent to a concentration of 0.1 mg/mL.
3. Analysis
-
Analyze the stressed samples using the HPLC Method B described in Protocol 1.
-
Evaluate the chromatograms for the separation of the main peak from any degradation products formed. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector if available.
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Logical Flow of Forced Degradation Studies.
References
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Comparative Guide to Catalysts for 1-Chloroisoquinoline-4-carbonitrile Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline-4-carbonitrile scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of this framework, particularly at the 1-position, is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The commercially available 1-Chloroisoquinoline-4-carbonitrile serves as a versatile precursor for such modifications, primarily through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall yield.
This guide provides a comparative analysis of common catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. While direct head-to-head comparative studies on this specific substrate are not extensively documented in the literature, this guide synthesizes field-proven insights from analogous chloro-N-heterocyclic systems to provide a robust starting point for reaction optimization.
The Challenge of Coupling Chloro-N-Heterocycles
Chloroarenes are often less reactive than their bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond, which makes oxidative addition, the rate-limiting step in many catalytic cycles, more challenging. Furthermore, the nitrogen atom in the isoquinoline ring can coordinate to the metal center, potentially inhibiting catalytic activity. Therefore, the selection of a highly active and robust catalyst system, particularly the choice of ligand, is critical for achieving successful and high-yielding transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 1-position.
Catalyst Systems for Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling with a chloro-N-heterocycle is highly dependent on the palladium catalyst and, more specifically, the phosphine ligand. Electron-rich and sterically bulky phosphine ligands are generally required to promote the oxidative addition of the C-Cl bond and stabilize the active catalytic species.
| Catalyst System (Precatalyst + Ligand) | Key Characteristics & Rationale | Typical Reaction Conditions |
| Pd(OAc)₂ / SPhos | SPhos is a highly active, electron-rich and sterically demanding biaryl phosphine ligand, well-suited for activating unreactive aryl chlorides. | Base: K₃PO₄, Solvent: Toluene/H₂O or Dioxane, Temp: 80-110 °C |
| Pd₂(dba)₃ / XPhos | XPhos, another electron-rich and bulky biaryl phosphine ligand, is often effective for challenging couplings where other ligands fail. | Base: K₂CO₃ or Cs₂CO₃, Solvent: Dioxane or Toluene, Temp: 100-120 °C |
| PdCl₂(dppf) | While a classic and versatile catalyst system, it may require higher catalyst loadings and longer reaction times for less reactive chloro substrates. | Base: Na₂CO₃ or K₂CO₃, Solvent: DMF or Dioxane/H₂O, Temp: 90-110 °C |
| Pd(PPh₃)₄ | A traditional catalyst that can be effective but often requires higher temperatures and may give moderate yields with challenging substrates. | Base: Na₂CO₃, Solvent: Toluene/EtOH/H₂O, Temp: 100 °C |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized protocol and should be optimized for each specific substrate combination.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., Toluene, to a concentration of ~0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Figure 1: Catalytic Cycle for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. For this compound, this reaction allows for the introduction of various primary and secondary amines at the 1-position.
Catalyst Systems for Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for the successful amination of this compound.
| Catalyst System (Precatalyst + Ligand) | Key Characteristics & Rationale | Typical Reaction Conditions |
| Pd(OAc)₂ / BINAP | A classic bidentate phosphine ligand that is often effective for the amination of aryl halides. May require higher temperatures. | Base: NaOt-Bu or Cs₂CO₃, Solvent: Toluene, Temp: 100-110 °C |
| Pd₂(dba)₃ / BrettPhos | A highly active and sterically hindered biaryl phosphine ligand, particularly effective for coupling with a broad range of amines, including primary amines. | Base: K₃PO₄ or NaOt-Bu, Solvent: Dioxane or Toluene, Temp: 80-110 °C |
| Pd(OAc)₂ / RuPhos | Another highly active biaryl phosphine ligand that can be effective for challenging amination reactions. | Base: Cs₂CO₃ or K₂CO₃, Solvent: t-BuOH or Dioxane, Temp: 90-110 °C |
Experimental Protocol: Buchwald-Hartwig Amination
This is a generalized protocol and should be optimized for each specific substrate combination.
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., BrettPhos, 2-10 mol%) to a dry Schlenk flask.
-
Add the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) and this compound (1.0 mmol).
-
Add the amine (1.1-1.5 equiv.) and the degassed solvent (e.g., Toluene, to a concentration of ~0.1 M).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Figure 2: Catalytic Cycle for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to 1-alkynylisoquinoline-4-carbonitriles, which are valuable intermediates for further transformations.
Catalyst Systems for Sonogashira Coupling
The traditional Sonogashira coupling employs a dual catalytic system of palladium and a copper(I) co-catalyst. Copper-free variations have also been developed to circumvent issues with alkyne homocoupling.
| Catalyst System | Key Characteristics & Rationale | Typical Reaction Conditions |
| Pd(PPh₃)₂Cl₂ / CuI | The classic catalyst system for Sonogashira couplings. Generally reliable but may require elevated temperatures for chloro substrates. | Base: Et₃N or DIPA, Solvent: THF or DMF, Temp: 50-80 °C |
| Pd(OAc)₂ / XPhos | A copper-free system utilizing a bulky phosphine ligand to facilitate the coupling. Can be advantageous for sensitive substrates. | Base: Cs₂CO₃ or K₃PO₄, Solvent: Dioxane or Toluene, Temp: 80-110 °C |
| Pd/C | A heterogeneous catalyst that can be used in copper-free conditions, offering advantages in terms of catalyst removal and recycling. | Base: K₂CO₃, Solvent: DMF or NMP, Temp: 100-120 °C |
Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)
This is a generalized protocol and should be optimized for each specific substrate combination.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add the degassed solvent (e.g., THF, to a concentration of ~0.1 M) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous NH₄Cl, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Figure 3: Catalytic Cycles for Sonogashira Coupling.
Alternative Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other cross-coupling reactions can also be considered for the functionalization of this compound.
-
Stille Coupling: Utilizes organostannanes as coupling partners. While effective, the toxicity of tin reagents is a significant drawback.
-
Negishi Coupling: Employs organozinc reagents, which are highly reactive but can be sensitive to moisture and air.
-
Heck Coupling: Involves the reaction of the aryl halide with an alkene. This can be a powerful tool for the synthesis of vinyl-substituted isoquinolines.
-
Ullmann Coupling: A copper-catalyzed reaction that is particularly useful for forming C-O and C-N bonds, often requiring higher reaction temperatures.
The choice among these alternatives will depend on the desired final product, the availability of starting materials, and the functional group tolerance required.
Conclusion and Future Outlook
The catalytic coupling of this compound is a versatile and powerful strategy for the synthesis of a diverse range of functionalized isoquinoline derivatives. While palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, are the workhorses for these transformations, the optimal catalyst system is highly dependent on the specific coupling partners and desired reaction outcome.
This guide provides a foundational framework for catalyst selection and reaction optimization. It is imperative for researchers to recognize that the presented protocols are starting points, and empirical validation and fine-tuning of reaction conditions are essential for achieving the best results. The continued development of more active, stable, and cost-effective catalysts will undoubtedly further expand the synthetic utility of this compound in the pursuit of novel therapeutics and functional materials.
A Comparative Guide to Validated Analytical Methods for 1-Chloroisoquinoline-4-carbonitrile Quantification
This guide provides a comprehensive comparison of potential analytical methodologies for the robust quantification of 1-Chloroisoquinoline-4-carbonitrile. As no standardized, publicly available validated methods for this specific analyte were identified, this document outlines the development and validation of suitable methods based on first principles of analytical chemistry and established best practices for similar molecular structures—halogenated aromatic nitriles. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge to establish a reliable, in-house validated assay.
The principles and validation criteria discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," which is the global standard for pharmaceutical analysis.[1][2][3]
Analyte Characteristics & Method Selection Rationale
This compound is a substituted aromatic heterocyclic compound. Its key structural features relevant to analytical method selection are:
-
Aromatic Isoquinoline Core: Possesses a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.
-
Chlorine Substituent: The presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl) that is highly useful for selective identification and confirmation by mass spectrometry.[4][5]
-
Nitrile Group & Polarity: The nitrile functionality and the nitrogen in the isoquinoline ring impart a degree of polarity. The molecule is expected to be soluble in common organic solvents like acetonitrile and methanol.
-
Thermal Stability: The compound is predicted to have sufficient thermal stability and volatility for Gas Chromatography (GC), although Liquid Chromatography (LC) is generally the preferred starting point for molecules of this nature to avoid potential degradation at high temperatures.
Based on these characteristics, the two most viable analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages.
| Technique | Primary Advantages for this Analyte | Potential Challenges |
| RP-HPLC-UV | High versatility, robustness, and cost-effectiveness. The analyte's strong UV absorbance should provide good sensitivity. | Lower selectivity in complex matrices compared to MS. Requires careful mobile phase optimization. |
| LC-MS/MS | Unmatched selectivity and sensitivity. Isotopic pattern of chlorine provides confident peak identification. Ideal for trace-level quantification in biological matrices.[4][6][7] | Higher operational cost and complexity. Potential for matrix effects (ion suppression/enhancement). |
| GC-MS | Excellent separation efficiency for volatile compounds. Provides structural information through electron ionization (EI) fragmentation patterns. | Requires analyte to be thermally stable and volatile. Risk of degradation in the injector port. May require derivatization. |
Proposed Analytical Methodologies: A Comparative Overview
Below are proposed starting conditions for three potential methods. These serve as a basis for method development and subsequent validation.
Table 1: Comparison of Proposed Starting Conditions for Analytical Methods
| Parameter | Method 1: RP-HPLC-UV | Method 2: LC-MS/MS | Method 3: GC-MS |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.8 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium or Hydrogen[8][9] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min (constant flow) |
| Gradient/Program | 30% B to 90% B over 10 min | 30% B to 90% B over 5 min | 100°C (1 min) to 300°C at 20°C/min |
| Detection | Diode Array Detector (DAD) at ~254 nm | Triple Quadrupole MS (ESI+) | Quadrupole MS (EI, 70eV) |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Positive | Electron Ionization (EI) |
| Monitored Transitions | N/A | Precursor Ion > Product Ion (MRM) | m/z fragments (e.g., molecular ion) |
| Injection Volume | 10 µL | 2 µL | 1 µL (Splitless) |
| Column Temperature | 30 °C | 40 °C | Inlet: 280 °C |
In-Depth Protocol: Development and Validation of an RP-HPLC-UV Method
The RP-HPLC-UV method is often the most practical for routine quality control and quantification in non-biological matrices due to its robustness and cost-effectiveness.[10][11] The following section details a comprehensive workflow for its validation.
Experimental Workflow Diagram
Caption: Workflow for HPLC Method Development and Validation.
Step-by-Step Validation Protocol
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][12][13]
1. Specificity:
-
Objective: To demonstrate that the analytical signal is solely from the analyte of interest, without interference from placebo, impurities, or degradation products.
-
Procedure:
-
Inject a blank solution (diluent).
-
Inject a solution of the placebo (all matrix components except the analyte).
-
Inject a solution of this compound standard.
-
Inject the sample solution.
-
-
Acceptance Criteria: The retention time of the analyte peak in the sample should match the standard. No interfering peaks should be observed at the analyte's retention time in the blank or placebo chromatograms.
2. Linearity and Range:
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards from the stock solution, covering 80% to 120% of the expected sample concentration.[14]
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be minimal.
3. Accuracy (Recovery):
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo sample matrix.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[3]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure (Signal-to-Noise approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank sample.
-
LOD is typically determined at a S/N ratio of 3:1.
-
LOQ is typically determined at a S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ value must be validated for accuracy and precision.
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small changes to the method, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analyze a sample under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the final calculated result should not be significantly affected.
Data Summary (Hypothetical Validation Data)
The following table summarizes expected outcomes from a successful validation of the proposed RP-HPLC-UV method.
Table 2: Summary of Hypothetical Validation Results
| Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference at analyte RT | No interferences observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of target | 10 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.85% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.22% | Pass |
| LOQ | S/N ≥ 10 | 0.5 µg/mL | Pass |
| Robustness | System suitability passes | No significant impact on results | Pass |
Logical Framework for Method Selection
The choice of the final validated method depends on the specific application. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
While no pre-existing validated methods for this compound are readily available in the literature, this guide demonstrates that robust and reliable quantification is achievable through systematic method development and validation. For routine analysis in simple matrices, a well-validated RP-HPLC-UV method offers an optimal balance of performance, cost, and simplicity. For applications requiring higher sensitivity and selectivity, such as in bioanalysis, an LC-MS/MS method is the superior choice. A GC-MS method remains a viable alternative, contingent on the analyte's thermal properties.
The key to a successful assay is a rigorous validation process that adheres to international standards like ICH Q2(R1), ensuring the data generated is accurate, precise, and fit for its intended purpose.[1][15][16]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. What about nitrogen? Using nitrogen as a carrier gas during the analysis of petroleum biomarkers by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 10. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. validate analytical methods: Topics by Science.gov [science.gov]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. starodub.nl [starodub.nl]
- 16. ICH Official web site : ICH [ich.org]
A Comparative Guide to the Synthetic Routes of 1-Chloroisoquinoline-4-carbonitrile
Introduction
1-Chloroisoquinoline-4-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted isoquinoline core is a prevalent motif in numerous biologically active compounds, and the presence of both a chloro and a nitrile group at positions 1 and 4, respectively, offers versatile handles for further synthetic manipulations. This guide provides a comparative analysis of two plausible synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in their synthetic planning.
Route 1: The Vilsmeier-Haack Approach
This route leverages the Vilsmeier-Haack reaction on a readily available isoquinolin-1(2H)-one precursor. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves as both a chlorinating and formylating agent. The resulting 1-chloro-isoquinoline-4-carbaldehyde is then converted to the target nitrile in a subsequent step.
Causality of Experimental Choices
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is particularly effective on electron-rich aromatic and heteroaromatic systems.[1] Isoquinolin-1(2H)-one, existing in tautomeric equilibrium with its 2-hydroxyisoquinoline form, presents an electron-rich system amenable to this transformation. The reaction is believed to proceed via the formation of a Vilsmeier reagent (a chloroiminium salt), which then attacks the 4-position of the isoquinoline ring.[2] The subsequent workup with water hydrolyzes the intermediate iminium salt to the aldehyde and also facilitates the conversion of the lactam functionality at the 1-position to the corresponding chloride. The conversion of the resulting aldehyde to a nitrile is a standard transformation, for which several methods exist. A one-pot reaction with iodine in aqueous ammonia provides a mild and efficient option.
Experimental Protocol: Route 1
Step 1a: Synthesis of Isoquinolin-1(2H)-one
This starting material can be prepared from isoquinoline via oxidation to isoquinoline N-oxide, followed by rearrangement.
Step 1b: Vilsmeier-Haack Reaction to form 1-Chloro-isoquinoline-4-carbaldehyde
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[3]
-
Add isoquinolin-1(2H)-one (1 equivalent) portion-wise to the stirred Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-chloro-isoquinoline-4-carbaldehyde.
Step 1c: Conversion of 1-Chloro-isoquinoline-4-carbaldehyde to this compound
-
Dissolve 1-chloro-isoquinoline-4-carbaldehyde (1 equivalent) in tetrahydrofuran (THF).
-
To the stirred solution, add aqueous ammonia (30%), followed by iodine (1.1 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC, typically 1-2 hours). The dark color of the solution will fade upon completion.
-
Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Visualization of Route 1
Caption: Vilsmeier-Haack approach to this compound.
Route 2: The Sandmeyer Reaction Approach
This classical approach involves the diazotization of an amino group at the 4-position of a 1-chloroisoquinoline precursor, followed by a copper(I) cyanide-mediated displacement of the diazonium group. The success of this route is highly dependent on the efficient synthesis of the key intermediate, 4-amino-1-chloroisoquinoline.
Causality of Experimental Choices
The Sandmeyer reaction is a powerful and reliable method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by replacing an amino group.[4] The reaction proceeds via the formation of a diazonium salt from a primary aromatic amine using a nitrite source in a strong acid at low temperatures. This diazonium salt is then decomposed in the presence of a copper(I) salt, in this case, copper(I) cyanide, to yield the desired nitrile. The synthesis of the 4-amino-1-chloroisoquinoline precursor can be achieved from 1,4-dichloroisoquinoline through a nucleophilic aromatic substitution with ammonia or a protected amine, followed by deprotection if necessary. A more direct synthesis from 1,4-dichloroisoquinoline involves a substitution with phenol followed by amination.[5]
Experimental Protocol: Route 2
Step 2a: Synthesis of 4-Amino-1-chloroisoquinoline
-
This precursor can be synthesized from 1,4-dichloroisoquinoline. A reported method involves the synthesis via a 1-phenoxy-4-chloro derivative, followed by amination.[5] For the purpose of this guide, we will start from the commercially available 4-amino-1-chloroisoquinoline.
Step 2b: Diazotization of 4-Amino-1-chloroisoquinoline
-
In a round-bottom flask, dissolve 4-amino-1-chloroisoquinoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred solution of the amine, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2c: Sandmeyer Reaction to form this compound
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 2b to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and neutralize with an aqueous solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of Route 2
References
A Comparative Benchmarking Guide to 1-Chloroisoquinoline-4-carbonitrile Based PARP Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in homologous recombination repair pathways.[1][2] The isoquinoline scaffold has garnered significant attention as a privileged core structure for the design of potent PARP inhibitors. This guide provides an in-depth comparative analysis of a novel class of PARP inhibitors based on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, benchmarked against established, clinically approved PARP inhibitors. We will delve into the mechanistic rationale, present detailed experimental protocols for performance evaluation, and offer a transparent comparison of their inhibitory activities.
The Rationale for Targeting PARP and the Rise of Isoquinoline-Based Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for sensing and signaling single-strand DNA breaks (SSBs).[2] Inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[1] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes, such as BRCA1 and BRCA2, this repair mechanism is compromised.[1] The simultaneous inhibition of PARP and deficiency in HR creates a synthetic lethal scenario, leading to selective cancer cell death.[1]
The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold represents a promising avenue for the development of novel PARP inhibitors.[2][3] These compounds are designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, thereby competitively inhibiting their catalytic activity.[2] This guide will focus on a representative compound from this series, herein referred to as "Isoquin-Exemplar," for the purpose of a detailed comparative analysis.
Benchmarking Performance: A Multi-Faceted Approach
To provide a comprehensive and objective comparison, we will evaluate the performance of Isoquin-Exemplar against four clinically approved PARP inhibitors: Olaparib, Rucaparib, Talazoparib, and Niraparib. The benchmarking will be based on key performance indicators obtained through standardized in vitro and cellular assays.
Table 1: Comparative Inhibitory Activity (IC50) of PARP Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Isoquin-Exemplar | PARP1 | 22 | [4] |
| PARP2 | 4.0 | [4] | |
| Olaparib | PARP1 | 13 | [5] |
| Rucaparib | PARP1 | 0.8 | [6] |
| PARP2 | 0.5 | [6] | |
| Talazoparib | PARP1 | 0.57 | [7][8] |
| Niraparib | PARP1 | 3.8 | [9][10] |
| PARP2 | 2.1 | [9][10] |
Note: IC50 values can vary depending on assay conditions. The data presented here are for comparative purposes.
Experimental Protocols for Performance Evaluation
Scientific integrity demands robust and reproducible experimental methodologies. The following sections provide detailed protocols for the key assays used to generate the comparative data presented in this guide.
In Vitro PARP1 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PARP1.[11]
Principle: The assay measures the consumption of NAD+, a substrate for PARP1, which is detected by a fluorescent probe. A decrease in NAD+ consumption in the presence of an inhibitor corresponds to its inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., Isoquin-Exemplar) and reference inhibitors in 100% DMSO.
-
Prepare serial dilutions of the inhibitors in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% Tween-20).
-
Prepare a solution of recombinant human PARP1 enzyme and activated DNA in assay buffer.
-
Prepare a solution of β-NAD+ in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well black plate.
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.
-
Incubate the plate at 30°C for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
References
- 1. PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Chloroisoquinoline-4-carbonitrile
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-Chloroisoquinoline-4-carbonitrile. As a trusted partner in your research, we are committed to providing information that ensures laboratory safety and environmental stewardship. This document moves beyond simple instructions to explain the chemical reasoning behind each procedural step, empowering you to make informed decisions for a safer laboratory environment.
Core Principles: Hazard Profile and Risk Assessment
This compound is a halogenated heterocyclic compound. Its molecular structure dictates its hazard profile and, consequently, its disposal requirements. The presence of both a chlorine atom and a nitrile group necessitates a cautious approach.
The primary risks associated with this compound are outlined by the Globally Harmonized System (GHS) classifications.[1] Understanding these hazards is the first step in proper handling and disposal.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation. | [1] |
Causality Behind the Hazards:
-
Halogenated Nature: The chlorine atom classifies any waste containing this compound as halogenated organic waste .[2] This is the single most important factor for disposal, as halogenated wastes require specialized high-temperature incineration with subsequent acid gas scrubbing to prevent the formation of toxic dioxins and corrosive hydrogen chloride.[3]
-
Nitrile Group: The carbon-nitrogen triple bond in the nitrile group presents a potential toxicological risk. While stable in this molecule, nitrile-containing compounds must be handled with care to avoid conditions (like exposure to strong acids or extreme heat without proper ventilation) that could potentially release toxic compounds.
The Cornerstone of Disposal: Waste Segregation
Proper segregation is critical for both safety and cost-effective disposal. Mixing different waste classes can create dangerous chemical reactions or result in a simple, low-cost waste stream becoming reclassified as a more complex and expensive one.[4] The flowchart below outlines the critical decision-making process for segregating waste contaminated with this compound.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to these protocols is essential. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may vary.
Protocol 3.1: Unused or Expired Pure Compound
Disposal of the neat (undiluted) chemical requires it to be clearly identified and securely packaged.
-
Do Not Open: If the container is sealed and expired, do not open it.
-
Labeling: Ensure the original manufacturer's label is intact and legible. If it is not, create a new "Hazardous Waste" label that clearly states "Waste this compound" and its CAS number: 53491-80-8.[5]
-
Container Integrity: Check that the container is in good condition with a securely sealing cap. If the original container is compromised, overpack it into a larger, compatible, and properly labeled container.
-
Segregation: Store the container in a designated hazardous waste accumulation area, segregated with other solid organic wastes.
-
Pickup: Arrange for disposal through your institution's EHS department.
Protocol 3.2: Contaminated Solid Waste
This category includes any solid materials that have come into direct contact with this compound.
-
Designated Container: Establish a dedicated waste container for "Hazardous Halogenated Solid Waste." This can be a puncture-resistant box lined with a heavy-duty plastic bag or a designated pail.
-
Collection: Immediately place all contaminated items—such as disposable gloves, weighing papers, pipette tips, TLC plates, and contaminated bench paper—into this container.[6]
-
No Sharps: Do not dispose of needles or razor blades in this container. Use a dedicated sharps container for those items.
-
Sealing and Labeling: When the container is full, securely seal the inner bag and then the outer container. Affix a "Hazardous Waste" label, listing "Solid Waste contaminated with this compound."
-
Storage and Pickup: Store the sealed container in your lab's satellite accumulation area and request a pickup from EHS.
Protocol 3.3: Solutions in Organic Solvents (Liquid Waste)
This is a critical stream that must be handled correctly to prevent improper and dangerous mixing.
-
Use the Correct Waste Carboy: Obtain a designated "Halogenated Organic Liquid Waste" container from your EHS department. These are often specifically color-coded (e.g., green-labeled carboys).[2]
-
Crucial Segregation Point: Any organic solvent, whether halogenated (like dichloromethane) or non-halogenated (like acetone, ethyl acetate, or hexanes), that contains this compound must be disposed of in the halogenated waste stream.[4] The presence of the chlorinated analyte dictates the waste category.
-
Waste Log: Maintain a log sheet on the carboy. Every time waste is added, record the chemical names (no formulas or abbreviations) and approximate volumes of all components.[7]
-
pH Neutrality: Ensure the waste is near neutral pH (between 5.5 and 9.5) before adding it to the container.[4] Never mix strong acids or bases into a solvent waste container.
-
Secure Closure: Keep the waste container closed with a tight-fitting cap at all times, except when actively adding waste.[7] This minimizes the release of volatile organic compounds (VOCs).
-
Storage and Disposal: Store the carboy in secondary containment in a well-ventilated area. Once it is 80-90% full, arrange for pickup via your EHS office.
Emergency Procedures for Spills
In the event of a small spill in a controlled laboratory setting:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate and contact EHS or emergency services.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Containment: Cover the spill with an absorbent material like a 1:1:1 mixture of sodium carbonate, bentonite clay (cat litter), and sand.[8]
-
Collection: Once absorbed, carefully scoop the material into a designated container. Seal it and label it as "Spill Debris with this compound."
-
Disposal: Dispose of the sealed container and any contaminated PPE as hazardous halogenated solid waste.[7]
-
Decontamination: Clean the spill area thoroughly with soap and water.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. This compound | 53491-80-8 [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. This compound | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. reed.edu [reed.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Chloroisoquinoline-4-carbonitrile
As researchers dedicated to advancing drug development, our work with novel chemical entities demands a safety-first mindset. Compounds like 1-Chloroisoquinoline-4-carbonitrile, a halogenated heterocyclic nitrile, are valuable intermediates, but their reactive nature necessitates a comprehensive and non-negotiable approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in established safety principles and regulatory standards. Our goal is to build a culture of safety that validates every experimental step we take.
Hazard Analysis: Understanding the Compound's Profile
This compound (CAS No. 53491-80-8) is a solid crystalline substance whose structure dictates its hazard profile.[1][2] As a chlorinated aromatic compound, it must be handled as a potential irritant and toxicant. Furthermore, its nitrile group warrants caution. Safety Data Sheets (SDS) consistently classify this chemical with the following hazards:
-
Acute Toxicity: Harmful if swallowed and potentially harmful or toxic in contact with skin.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if dust is inhaled.[1]
Additionally, some sources note that similar compounds are sensitive to air and moisture, which can affect their stability and handling.[3][7] Therefore, our PPE strategy must be designed to create a complete barrier against these multiple exposure routes.
The Core PPE Ensemble: A Multi-Layered Defense
Effective chemical handling relies on engineering controls, such as fume hoods, as the primary line of defense.[3][8] PPE serves as the critical final barrier. The selection of each component is a deliberate choice based on risk mitigation.
Hand Protection: The First Point of Contact Direct skin contact is a primary exposure risk. For this compound, standard latex gloves are insufficient.
-
Causality: Nitrile gloves are the industry standard for handling a wide array of organic chemicals, including halogenated compounds and nitriles.[9][10] They offer superior resistance to chemicals and punctures compared to latex or vinyl.[9][11]
-
Protocol:
-
Select nitrile gloves that comply with EN 374 or equivalent standards for chemical resistance.[7][12]
-
Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Employ the "double-gloving" technique for tasks involving larger quantities or extended handling times to provide an additional layer of protection.
-
Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately in the designated hazardous waste container.[7]
-
Eye and Face Protection: Shielding Against the Unseen Given the severe eye irritation warning, protecting against splashes, and airborne particulates is mandatory.
-
Causality: Standard safety glasses do not provide a complete seal and are inadequate. Chemical safety goggles are essential as they form a protective seal around the eyes, preventing entry of chemical splashes or dust.[7][13]
-
Protocol:
-
Wear chemical safety goggles conforming to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[5][7][14]
-
When handling larger quantities (>10g) or when there is a significant risk of splashing, supplement goggles with a full-face shield.[15] The face shield protects the entire face from direct contact.
-
Body Protection: Preventing Dermal Exposure Your personal clothing should never be exposed to the chemical.
-
Causality: A laboratory coat provides a removable barrier to protect your skin and clothing from minor spills and contamination.[8]
-
Protocol:
-
A clean, buttoned laboratory coat must be worn at all times in the laboratory.
-
For procedures with a higher risk of splashes, such as during transfers of solutions, consider using a chemically resistant apron over the lab coat.
-
Remove the lab coat immediately upon leaving the laboratory area to prevent cross-contamination.
-
Respiratory Protection: Engineering Controls First The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood.[3][8]
-
Causality: this compound is a solid that can form dust, and it is classified as a respiratory irritant.[1][3] A fume hood effectively captures and exhausts these particulates away from the user.
-
Protocol:
-
All weighing, transfers, and manipulations of the solid compound must be performed inside a functioning chemical fume hood.
-
In the rare event that engineering controls are not feasible or fail, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (P95 or P100) must be used.[5][7] All personnel requiring respirator use must be medically cleared and fit-tested as part of a formal respiratory protection program.[16]
-
PPE Selection by Operational Task
The level of PPE required can be tiered based on the specific task and the quantities of material being handled.
| Operational Task | Required Hand Protection | Required Eye/Face Protection | Required Body Protection | Respiratory Control |
| Storage & Inventory | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | General Ventilation |
| Weighing Solid (<1g) | Single Pair Nitrile Gloves | Chemical Safety Goggles | Lab Coat | Chemical Fume Hood |
| Weighing Solid (>1g) | Double Pair Nitrile Gloves | Chemical Safety Goggles | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Double Pair Nitrile Gloves | Chemical Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Reaction Workup/Transfer | Double Pair Nitrile Gloves | Chemical Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Chemical Fume Hood |
Procedural Workflow: Handling and Disposal
A self-validating protocol integrates safety at every step. The following workflow ensures that handling and disposal are performed with the highest degree of safety.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation: Before retrieving the chemical, don the required PPE: a buttoned lab coat, chemical safety goggles, and a single pair of nitrile gloves.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker with stir bar, wash bottle with solvent, waste container) inside the fume hood. Don a second pair of nitrile gloves.
-
Weighing: Carefully retrieve the stock container. Inside the hood, open the container and weigh the desired amount of this compound onto the weigh boat.
-
Transfer: Gently transfer the solid into the beaker. Use the solvent to rinse any residual solid from the weigh boat into the beaker.
-
Decontamination: Dispose of the contaminated weigh boat and outer pair of gloves into a designated "Halogenated Organic Waste" solid waste container located inside the hood.[17][18]
-
Final Steps: Proceed with your experiment within the fume hood. Once complete, remove your inner gloves and wash your hands thoroughly with soap and water.[4]
Disposal Plan: A Critical Final Step As a chlorinated organic compound, this compound waste must be segregated and disposed of correctly to ensure environmental safety and regulatory compliance.
-
Waste Segregation: This compound must be disposed of in a container clearly labeled "Halogenated Organic Waste".[8][17][18] Do not mix it with non-halogenated waste, as this complicates the disposal process and increases costs.[19]
-
Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be properly sealed to prevent leaks or spills.[17]
-
PPE Disposal: All contaminated disposable PPE, such as gloves, bench paper, and weigh boats, must be placed in the solid halogenated waste stream.
Visualization of PPE Decision Workflow
The following diagram illustrates the logical flow for selecting appropriate PPE based on the scale of the operation.
Caption: PPE selection workflow based on operational scale.
By adhering to this detailed guide, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their invaluable work.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Synthonix, Inc > 53491-80-8 | this compound [synthonix.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. business.medtecs.com [business.medtecs.com]
- 11. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 12. armbrustusa.com [armbrustusa.com]
- 13. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 14. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 15. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. bucknell.edu [bucknell.edu]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
